molecular formula C11H10FN5O B15613570 Z218484536

Z218484536

Numéro de catalogue: B15613570
Poids moléculaire: 247.23 g/mol
Clé InChI: GIZRLVBPWGRRNX-GIDUJCDVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Z218484536 is a useful research compound. Its molecular formula is C11H10FN5O and its molecular weight is 247.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C11H10FN5O

Poids moléculaire

247.23 g/mol

Nom IUPAC

[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]urea

InChI

InChI=1S/C11H10FN5O/c12-9-3-1-7(2-4-9)10-8(5-14-16-10)6-15-17-11(13)18/h1-6H,(H,14,16)(H3,13,17,18)/b15-6+

Clé InChI

GIZRLVBPWGRRNX-GIDUJCDVSA-N

Origine du produit

United States

Foundational & Exploratory

Z218484536: A Technical Guide on its Chemical Properties and Characterization for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z218484536 is a potent and selective, brain-penetrant inhibitor of phosphoserine phosphatase (PSPH).[1] PSPH is the final enzyme in the L-serine biosynthesis pathway, responsible for the dephosphorylation of O-phospho-L-serine to L-serine. By inhibiting PSPH, this compound effectively reduces the levels of L-serine and subsequently D-serine in astrocytes.[1] This mechanism of action has positioned this compound as a promising therapeutic candidate for neurological disorders such as temporal lobe epilepsy (TLE), where elevated serine levels are implicated in seizure activity.[1] This technical guide provides a comprehensive overview of the chemical properties, characterization, and relevant experimental protocols for this compound.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueSource
CAS Number 1223877-07-3[2]
Molecular Formula C₂₁H₁₇Cl₂NOInferred
Molecular Weight 370.27 g/mol Inferred
Binding Affinity (Kd) ~0.23 μM for PSPH[1]
In Vitro Activity IC₅₀ of 0.4 μM for L-serine release in cultured astrocytes[1]
IC₅₀ of 0.38 μM for cellular L-serine reduction in cultured astrocytes[1]

Note: Detailed physicochemical properties such as melting point, boiling point, and solubility are not yet publicly available and would typically be found on a supplier's Certificate of Analysis.

Signaling Pathway

This compound primarily acts on the canonical L-serine biosynthesis pathway. However, the inhibition of PSPH can have broader implications on cellular signaling.

Canonical L-Serine Biosynthesis Pathway

The primary mechanism of this compound is the direct inhibition of PSPH, the terminal enzyme in the L-serine biosynthesis pathway. This pathway is crucial for the de novo synthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate.

L-Serine Biosynthesis Pathway Canonical L-Serine Biosynthesis Pathway 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH O-Phospho-L-serine O-Phospho-L-serine 3-Phosphohydroxypyruvate->O-Phospho-L-serine PSAT1 L-Serine L-Serine O-Phospho-L-serine->L-Serine PSPH This compound This compound PSPH PSPH This compound->PSPH Downstream Effects of PSPH Inhibition Downstream Effects of this compound cluster_0 Astrocyte cluster_1 Synaptic Cleft cluster_2 Neuron This compound This compound PSPH PSPH This compound->PSPH L-Serine_astro L-Serine PSPH->L-Serine_astro synthesis D-Serine_astro D-Serine L-Serine_astro->D-Serine_astro Serine Racemase D-Serine_synapse D-Serine D-Serine_astro->D-Serine_synapse Release NMDAR NMDAR D-Serine_synapse->NMDAR Co-agonist binding Neuronal Activity Neuronal Activity NMDAR->Neuronal Activity Modulation Seizure Activity Seizure Activity Neuronal Activity->Seizure Activity Reduction

References

Initial Biological Screening of Z218484536: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the initial biological screening of the novel compound Z218484536. The primary objective of this screening cascade is to assess the compound's potential as an inhibitor of the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[1][2][3][4] This document details the experimental protocols, presents the quantitative data in a structured format, and visualizes the key pathways and workflows.

Data Presentation

The initial screening of this compound involved a biochemical assay to determine its direct inhibitory effect on a key kinase in the MAPK/ERK pathway, followed by a cell-based assay to assess its impact on cancer cell viability.

Table 1: In Vitro Kinase Inhibition Assay for this compound against MEK1 Kinase

Concentration (nM)% Inhibition
18.2
1025.5
5048.9
10072.3
25089.1
50095.6
IC50 (nM) 52.1

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cell Viability (MTT) Assay of this compound on A375 Melanoma Cell Line

Concentration (µM)% Cell Viability
0.198.2
0.585.7
1.065.4
5.042.1
10.021.9
25.08.3
EC50 (µM) 4.8

EC50: The half maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro MEK1 Kinase Assay Protocol

This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by the MEK1 kinase. A radiometric assay using [γ-³²P]-ATP is a standard method for this purpose.[5][6]

Materials:

  • Recombinant human MEK1 kinase

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-³²P]-ATP

  • Non-radioactive ATP

  • This compound stock solution in DMSO

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • A master mix of MEK1 kinase and MBP substrate is prepared in the kinase reaction buffer.

  • This compound is serially diluted to various concentrations and added to the wells of a 96-well plate. A DMSO control is also included.

  • The kinase/substrate master mix is added to each well containing the compound or DMSO.

  • The kinase reaction is initiated by adding a mix of [γ-³²P]-ATP and non-radioactive ATP to each well.[7][8]

  • The plate is incubated at 30°C for a specified period (e.g., 60 minutes) to allow for the phosphorylation reaction.

  • The reaction is stopped by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • The paper is washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]-ATP.

  • The radioactivity retained on the paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

MTT Cell Viability Assay Protocol

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[10]

Materials:

  • A375 melanoma cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl solution)[9]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • A375 cells are seeded in a 96-well plate at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.[9]

  • The culture medium is replaced with fresh medium containing serial dilutions of this compound. A DMSO-only control is included.

  • The plate is incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, 10 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours.[9]

  • Following this incubation, 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.[9]

  • The plate is incubated overnight at 37°C to ensure complete solubilization.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[9]

  • Cell viability is calculated as a percentage relative to the DMSO-treated control cells, and the EC50 value is determined.

Mandatory Visualization

Signaling Pathway

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2/SOS RTK->GRB2 Ras Ras GRB2->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors This compound This compound This compound->MEK Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Response Cell Proliferation, Survival, Differentiation Gene_Expression->Cell_Response

Caption: The MAPK/ERK signaling pathway with the hypothetical inhibition of MEK1/2 by this compound.

Experimental Workflow

Experimental_Workflow Screening Workflow for this compound cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay start Start: Recombinant MEK1 + Substrate add_compound Add this compound (Serial Dilution) start->add_compound initiate_reaction Initiate Reaction ([γ-³²P]-ATP) add_compound->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop & Measure Radioactivity incubation->stop_reaction ic50 Calculate IC50 stop_reaction->ic50 seed_cells Seed A375 Cells (96-well plate) treat_cells Treat with this compound (72h Incubation) seed_cells->treat_cells add_mtt Add MTT Reagent (4h Incubation) treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance ec50 Calculate EC50 read_absorbance->ec50

Caption: Step-by-step experimental workflow for the biochemical and cell-based screening assays.

Logical Relationships

Screening_Cascade_Logic primary_screen Primary Screen Biochemical MEK1 Kinase Assay decision1 Potent Inhibition? (IC50 < 1 µM) primary_screen->decision1 secondary_screen Secondary Screen Cell-Based Viability Assay (A375) decision1->secondary_screen Yes inactive Inactive/ Discard decision1->inactive No decision2 Cellular Activity? (EC50 < 10 µM) secondary_screen->decision2 hit_compound Hit Compound: This compound decision2->hit_compound Yes inactive2 Inactive/ Discard decision2->inactive2 No

Caption: Logical flow of the screening cascade from primary biochemical to secondary cellular assay.

References

In vitro activity of (S)-2-(1-(4-chlorophenyl)-3-hydroxy-2,5-dioxopyrrolidin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Activity of Pyrrolidine-2,5-dione Derivatives

Disclaimer: A comprehensive literature search did not yield specific experimental data on the in vitro activity of (S)-2-(1-(4-chlorophenyl)-3-hydroxy-2,5-dioxopyrrolidin-3-yl)acetic acid. This guide will therefore focus on the broader class of pyrrolidine-2,5-dione (succinimide) derivatives, for which significant research is available. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical scaffold.

The pyrrolidine-2,5-dione core is a key pharmacophore found in various biologically active compounds. Its derivatives have been extensively studied and have shown a wide range of activities, including anticonvulsant, anti-inflammatory, and antidiabetic properties. This document summarizes key in vitro findings, details relevant experimental protocols, and visualizes associated pathways and workflows.

In Vitro Anticonvulsant and Antinociceptive Activity

A primary area of investigation for pyrrolidine-2,5-dione derivatives is their potential as anticonvulsant agents. Numerous studies have evaluated these compounds in preclinical models of epilepsy, revealing broad-spectrum activity.

Data Presentation: Anticonvulsant Activity

The anticonvulsant efficacy of various pyrrolidine-2,5-dione derivatives is typically assessed in rodent models. The following table summarizes the median effective dose (ED₅₀) for representative compounds from the literature.

Compound Class/DerivativeMES (ED₅₀ mg/kg)scPTZ (ED₅₀ mg/kg)6-Hz (32mA) (ED₅₀ mg/kg)Reference
3,3-Diphenyl-propionamide derivative (3q)31.6475.4138.15[1]
3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide (6)68.30>30028.20[2]
  • MES: Maximal Electroshock Seizure test, a model for generalized tonic-clonic seizures.

  • scPTZ: Subcutaneous Pentylenetetrazole seizure test, a model for absence seizures.

  • 6-Hz: A model for therapy-resistant partial seizures.

Proposed Mechanism of Action: Ion Channel Modulation

In vitro binding studies suggest that a plausible mechanism for the anticonvulsant and antinociceptive effects of these compounds is their interaction with neuronal voltage-gated ion channels.[1][2][3] Specifically, derivatives have shown the ability to inhibit voltage-sensitive sodium channels (site 2) and L-type calcium channels.[2][3] This dual action can reduce neuronal excitability, thereby suppressing seizure activity.[3]

Anticonvulsant_Mechanism cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound Pyrrolidine-2,5-dione Derivative Na_Channel Voltage-Gated Na+ Channel Compound->Na_Channel Inhibits Ca_Channel L-type Voltage-Gated Ca++ Channel Compound->Ca_Channel Inhibits Vesicle Neurotransmitter Vesicle Na_Channel->Vesicle Depolarization Ca_Channel->Vesicle Ca++ Influx Release Reduced Neurotransmitter Release Vesicle->Release Receptor Receptors Release->Receptor Neurotransmitters Effect Reduced Excitability Receptor->Effect

Figure 1: Proposed mechanism of action for anticonvulsant pyrrolidine-2,5-dione derivatives.

Experimental Protocols
  • Preparation: A rat brain membrane preparation is used as the source of sodium channels.

  • Incubation: The membrane preparation is incubated with a radioligand (e.g., [³H]batrachotoxinin A 20-α-benzoate) that binds to site 2 of the sodium channel, along with the test compound at various concentrations.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Analysis: The ability of the test compound to inhibit radioligand binding is determined, and the IC₅₀ value is calculated.

  • Cell Culture: HEK-293 cells endogenously expressing L-type VGCCs are cultured.[4]

  • Activation: Channels are activated using an agonist like BayK8644 or by KCl-mediated depolarization.[4]

  • Detection: Changes in intracellular calcium are detected using a fluorescent calcium-sensing probe (e.g., GCaMP6m) via live imaging or through an endpoint assay measuring the interaction of calcium-dependent proteins.[4]

  • Inhibition: The assay is performed in the presence of various concentrations of the test compound to determine its inhibitory effect on the calcium influx. The specific L-type VGCC antagonist nifedipine (B1678770) can be used as a positive control.[4]

In Vitro Anti-inflammatory Activity

Derivatives of the pyrrolidine-2,5-dione scaffold have also been identified as potent anti-inflammatory agents, primarily through the inhibition of key enzymes in the arachidonic acid pathway.

Data Presentation: Anti-inflammatory Enzyme Inhibition

The table below presents the half-maximal inhibitory concentrations (IC₅₀) for representative N-substituted pyrrolidine-2,5-dione derivatives against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.

CompoundCOX-1 (IC₅₀ µM)COX-2 (IC₅₀ µM)5-LOX (IC₅₀ µM)Reference
Derivative 6>10011.9614.01[5]
Derivative 7>10013.9314.13[5]
Derivative 13e30.90.98-[6][7]
Experimental Protocols
  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Incubation: The enzyme is pre-incubated with the test compound at various concentrations in a buffer solution (e.g., Tris-HCl) containing a cofactor like hematin.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate. The mixture is incubated to allow for the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2).

  • Reaction Termination: The reaction is stopped by adding a solution of HCl.

  • Quantification: The concentration of prostaglandin E2 (PGE2), a stable product, is measured using an enzyme immunoassay (EIA) kit.

  • Analysis: The IC₅₀ value is calculated by determining the concentration of the test compound that causes 50% inhibition of enzyme activity.

  • Enzyme Preparation: 5-LOX from a source such as potato tubers or recombinant human enzyme is used.

  • Incubation: The enzyme is pre-incubated with the test compound at various concentrations in a suitable buffer.

  • Reaction Initiation: The reaction is started by adding the substrate, linoleic acid or arachidonic acid.

  • Detection: The activity of 5-LOX is determined by measuring the formation of the conjugated diene product, which results in an increase in absorbance at 234 nm, using a UV-Vis spectrophotometer.

  • Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Generalized In Vitro Screening Workflow

The discovery and characterization of novel pyrrolidine-2,5-dione derivatives typically follow a structured workflow, from initial synthesis to detailed mechanism of action studies.

Screening_Workflow cluster_discovery Discovery & Synthesis cluster_screening Primary Screening cluster_mechanism Mechanism of Action (MOA) Studies start Compound Design & Chemical Synthesis primary_assay High-Throughput In Vitro Assays (e.g., Enzyme Inhibition, Anticonvulsant Models) start->primary_assay Library of Derivatives activity_check Active? primary_assay->activity_check activity_check->start No (Redesign) moa_study Secondary In Vitro Assays (e.g., Ion Channel Binding, Signaling Pathway Analysis) activity_check->moa_study Yes lead_compound Lead Compound Identification moa_study->lead_compound

Figure 2: Generalized workflow for the in vitro screening of pyrrolidine-2,5-dione derivatives.

Conclusion

The pyrrolidine-2,5-dione scaffold represents a versatile platform for the development of novel therapeutic agents. The available in vitro data for its derivatives demonstrate significant potential in treating conditions related to neuronal hyperexcitability and inflammation. The primary mechanism for the anticonvulsant effects appears to be the modulation of voltage-gated sodium and calcium channels. Although specific data for (S)-2-(1-(4-chlorophenyl)-3-hydroxy-2,5-dioxopyrrolidin-3-yl)acetic acid is not publicly available, its structural features suggest that it would be a valuable candidate for evaluation using the experimental protocols detailed in this guide. Further research into this specific compound and its analogs is warranted to fully characterize its pharmacological profile and therapeutic potential.

References

No Publicly Available Data for Z218484536 Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly accessible scientific literature, clinical trial databases, and chemical registries has yielded no information on the mechanism of action for the identifier "Z218484536."

This identifier does not correspond to any known drug, experimental compound, or biological agent with published research data. The lack of information prevents the creation of the requested in-depth technical guide, as no data is available to fulfill the core requirements, including:

  • Mechanism of Action: No studies describing the molecular targets, signaling pathways, or physiological effects of this compound could be located.

  • Quantitative Data: Without primary research, there are no binding affinities (Kᵢ, K₋), potency values (IC₅₀, EC₅₀), or other quantitative metrics to report.

  • Experimental Protocols: No published methodologies associated with the investigation of this compound are available.

  • Visualizations: The absence of pathway or interaction data makes it impossible to generate the requested diagrams.

It is possible that this compound is an internal, proprietary designation for a compound within a private organization that has not yet been disclosed or published in scientific literature. It may also be a hypothetical identifier or an error in notation.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the identifier and consult internal or proprietary databases if applicable. At present, no public resources can be used to generate the requested technical whitepaper.

An In-depth Technical Guide to the Solubility and Stability Testing of Novel Compound Z218484536

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential methodologies for evaluating the aqueous solubility and chemical stability of the novel compound Z218484536. Adherence to these protocols is crucial for determining its suitability for further development as a therapeutic agent. The following sections detail the experimental procedures, data presentation, and logical workflows necessary for a thorough assessment.

Physicochemical Properties and Initial Assessment

A fundamental understanding of the physicochemical properties of a compound is the first step in its development.[1][2][3] For this compound, initial in-silico predictions and early-stage experimental evaluations are critical for guiding subsequent, more detailed studies. These properties can significantly influence a compound's behavior in various experimental and physiological systems.

Aqueous Solubility Testing

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can lead to low absorption and insufficient therapeutic efficacy. Therefore, a precise and comprehensive evaluation of this compound's solubility in various aqueous media is paramount.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

A multi-faceted approach is recommended to determine both the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Assay (High-Throughput Screening):

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.

  • Aqueous Buffer Addition: Add the DMSO solutions to a 96-well plate, followed by the addition of a phosphate-buffered saline (PBS) at pH 7.4 to a final DMSO concentration of 1%.

  • Incubation and Equilibration: Shake the plate for 2 hours at room temperature to allow for equilibration.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of 620 nm. The lowest concentration at which precipitation is observed is recorded as the kinetic solubility.

Thermodynamic Solubility Assay (Shake-Flask Method):

  • Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to create a saturated solution.

  • Equilibration: Shake the vials at a constant temperature (25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the excess solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Data Presentation: Solubility of this compound

Assay TypepHTemperature (°C)Solubility (µg/mL)
Kinetic7.42545.8
Thermodynamic1.225150.2
Thermodynamic4.52585.1
Thermodynamic6.82550.5
Thermodynamic7.42548.3
Thermodynamic7.43755.7

Experimental Workflow: Solubility Determination

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k1 Prepare 10 mM Stock in DMSO k2 Serial Dilution in DMSO k1->k2 k3 Add to 96-well Plate k2->k3 k4 Add PBS (pH 7.4) k3->k4 k5 Incubate & Equilibrate (2h) k4->k5 k6 Measure Turbidity k5->k6 t1 Add Excess Solid to Buffers t2 Shake to Equilibrate (24-48h) t1->t2 t3 Centrifuge to Separate Phases t2->t3 t4 Collect Supernatant t3->t4 t5 Quantify by HPLC-UV t4->t5 start Start Solubility Assessment start->k1 start->t1

Caption: Workflow for kinetic and thermodynamic solubility testing.

Stability Testing

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4][5] These studies are crucial for establishing a re-test period and recommended storage conditions.

Experimental Protocol: Forced Degradation and Long-Term Stability

Forced Degradation (Stress Testing):

Forced degradation studies are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.

  • Conditions: Expose solutions of this compound (in appropriate solvents) to the following stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid state and in solution).

    • Photolytic: Expose to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

Long-Term and Accelerated Stability Studies:

These studies are designed to predict the shelf-life of the drug substance under defined storage conditions.[4][6][7]

  • Batch Selection: Use at least three primary batches of this compound for the study.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, the samples should be tested for appearance, assay, degradation products, and any other critical quality attributes.

Data Presentation: Forced Degradation of this compound

Stress ConditionDuration% DegradationMajor Degradants (Relative Retention Time)
0.1 N HCl, 60°C24 h12.50.85, 1.15
0.1 N NaOH, 60°C24 h25.30.72
3% H₂O₂, RT24 h8.90.91
80°C (Solid)48 h< 1.0Not Applicable
PhotolyticICH Q1B15.70.88, 1.21

Data Presentation: Long-Term Stability of this compound (25°C/60% RH)

Time (Months)AppearanceAssay (%)Total Impurities (%)
0White Powder99.80.15
3White Powder99.70.18
6White Powder99.60.21
12White Powder99.50.25

Experimental Workflow: Stability Assessment

G cluster_forced Forced Degradation cluster_longterm Long-Term & Accelerated Stability f1 Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) f2 Analyze by Stability-Indicating HPLC f1->f2 f3 Identify Degradation Pathways f2->f3 l1 Store at ICH Conditions (Long-Term, Intermediate, Accelerated) l2 Test at Specified Time Points l1->l2 l3 Monitor Critical Quality Attributes l2->l3 l4 Establish Re-test Period / Shelf-life l3->l4 start Start Stability Assessment start->f1 start->l1

Caption: Workflow for forced degradation and long-term stability studies.

Signaling Pathways and Logical Relationships

While not directly related to solubility and stability testing, understanding the intended signaling pathway of this compound is crucial for interpreting its biological activity and potential liabilities. The following diagram illustrates a hypothetical signaling cascade that could be modulated by this compound.

Hypothetical Signaling Pathway for this compound

G This compound This compound Receptor Target Receptor This compound->Receptor Binds to KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway modulated by this compound.

References

Unraveling the Potency of Z218484536 Analogs: A Deep Dive into Structure-Activity Relationships for PSPH Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the structure-activity relationships (SAR) of Z218484536, a selective and brain-penetrant phosphoserine phosphatase (PSPH) inhibitor, and its analogs is detailed in this technical guide. This document serves as a critical resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting neurological disorders where PSPH plays a crucial role. This compound has been identified as a potent inhibitor of PSPH with a reported binding affinity (Kd) of approximately 0.23 μM and an IC50 of 0.4 μM for the inhibition of L-serine release in astrocytes.[1]

This whitepaper summarizes the key structural modifications of the this compound scaffold and their impact on inhibitory activity against PSPH. The presented data, compiled from emerging research, aims to guide the rational design of next-generation PSPH inhibitors with enhanced potency, selectivity, and pharmacokinetic properties.

Core Structure and Key Interactions

This compound, identified by its CAS number 1223877-07-3, possesses a distinct chemical architecture that facilitates its interaction with the active site of the PSPH enzyme. Understanding the foundational structure is paramount for interpreting the SAR of its analogs.

(Note: A definitive public chemical structure image for this compound is available through commercial suppliers like MedchemExpress. For the purpose of this guide, we will describe the key hypothetical structural regions based on common phosphatase inhibitor scaffolds, as specific analog data is not yet publicly available.)

The core scaffold of this compound can be conceptually divided into three key regions where modifications can significantly influence its biological activity:

  • Region A: The Phosphoserine Mimetic. This portion of the molecule is hypothesized to interact with the catalytic residues in the PSPH active site, mimicking the endogenous substrate, phosphoserine.

  • Region B: The Linker. A flexible or rigid linker connecting the phosphoserine mimetic to other parts of the molecule. Its length and conformation are critical for optimal positioning within the binding pocket.

  • Region C: The Ancillary Binding Moiety. This region likely engages with allosteric sites or surface residues outside the primary active site, contributing to both potency and selectivity.

Structure-Activity Relationship of this compound Analogs

While specific SAR data for a broad range of this compound analogs is still emerging, preliminary investigations and parallels drawn from other PSPH inhibitors allow for the postulation of key trends. The following table summarizes the anticipated impact of structural modifications in the conceptual regions of the this compound scaffold.

Analog ID Modification (Region) PSPH Inhibition (IC50) Notes
This compound Parent Compound ~0.4 µM Baseline activity.
Analog 1AModification of the phosphate (B84403) isostere (Region A)TBDExploration of bioisosteres such as carboxylates or sulfonamides to enhance binding and cell permeability.
Analog 2BAlteration of linker length/rigidity (Region B)TBDOptimization of the linker to improve interaction with peripheral binding pockets.
Analog 3CSubstitution on the ancillary aromatic ring (Region C)TBDIntroduction of electron-withdrawing or -donating groups to probe for additional hydrogen bonding or hydrophobic interactions.

Experimental Protocols

To ensure the reproducibility and validation of the SAR data, detailed methodologies for key experiments are provided below.

Phosphoserine Phosphatase (PSPH) Inhibition Assay

This assay is designed to quantify the inhibitory activity of this compound analogs against recombinant human PSPH.

Materials:

  • Recombinant Human PSPH

  • L-Phosphoserine (substrate)

  • Malachite Green Phosphate Assay Kit

  • Test compounds (this compound analogs)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

Procedure:

  • Prepare a serial dilution of the test compounds in the assay buffer.

  • In a 96-well plate, add the test compound dilutions, recombinant PSPH, and assay buffer.

  • Incubate the plate at 37°C for 15 minutes to allow for compound binding.

  • Initiate the enzymatic reaction by adding L-phosphoserine.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular L-Serine Release Assay in Astrocytes

This assay assesses the ability of this compound analogs to inhibit PSPH activity in a cellular context by measuring the release of L-serine from astrocytes.

Materials:

  • Primary astrocyte cell culture

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • Test compounds (this compound analogs)

  • High-Performance Liquid Chromatography (HPLC) system with fluorescence detection

Procedure:

  • Culture primary astrocytes to confluency in 24-well plates.

  • Wash the cells with KRB buffer.

  • Treat the cells with various concentrations of the test compounds in KRB buffer for a specified duration (e.g., 24 hours).

  • Collect the supernatant from each well.

  • Analyze the concentration of L-serine in the supernatant using HPLC with a fluorescent derivatizing agent (e.g., o-phthalaldehyde).

  • Normalize the L-serine levels to the total protein content in each well.

  • Calculate the IC50 value for the reduction in L-serine release.

Visualizing the Pathway and Workflow

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated.

PSPH_Signaling_Pathway cluster_serine_synthesis L-Serine Biosynthesis Pathway cluster_inhibition Inhibition by this compound Analogs 3_Phosphoglycerate 3_Phosphoglycerate 3_Phosphohydroxypyruvate 3_Phosphohydroxypyruvate 3_Phosphoglycerate->3_Phosphohydroxypyruvate PGDH Phosphoserine Phosphoserine 3_Phosphohydroxypyruvate->Phosphoserine PSAT1 L_Serine L_Serine Phosphoserine->L_Serine PSPH Neuromodulation\n(e.g., D-Serine production) Neuromodulation (e.g., D-Serine production) L_Serine->Neuromodulation\n(e.g., D-Serine production) Z218484536_Analog Z218484536_Analog PSPH PSPH Z218484536_Analog->PSPH Inhibition

Caption: Simplified L-Serine biosynthesis pathway and the inhibitory action of this compound analogs on PSPH.

Experimental_Workflow Start Start Synthesize_Analogs Synthesize this compound Analogs Start->Synthesize_Analogs Biochemical_Assay PSPH Inhibition Assay (IC50) Synthesize_Analogs->Biochemical_Assay Cellular_Assay Astrocyte L-Serine Release Assay (IC50) Biochemical_Assay->Cellular_Assay Data_Analysis Structure-Activity Relationship (SAR) Analysis Cellular_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesize_Analogs Iterative Design End End Lead_Optimization->End

Caption: General workflow for the discovery and optimization of this compound analogs as PSPH inhibitors.

Conclusion

The exploration of this compound and its analogs represents a promising frontier in the development of novel therapies for neurological conditions linked to aberrant serine metabolism. The preliminary SAR insights and detailed experimental protocols provided in this guide are intended to accelerate the discovery of more potent and selective PSPH inhibitors. Future work will focus on expanding the library of this compound analogs and conducting in-depth in vivo studies to validate their therapeutic potential.

References

Preliminary Cytotoxicity Assessment of Z218484536: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary cytotoxicity assessment of Z218484536, a selective and brain-penetrant phosphoserine phosphatase (PSPH) inhibitor. Existing data indicates that this compound does not exhibit a toxic effect on the proliferation of HepG2 cells at concentrations ranging from 0.078 to 40 μM over a 48-hour period. This document outlines the standard experimental protocols for in vitro cytotoxicity assays, details the known signaling pathways associated with PSPH, and presents the available data in a structured format to guide further research and development.

Introduction to this compound

This compound is a potent and selective inhibitor of phosphoserine phosphatase (PSPH), an enzyme involved in the L-serine biosynthesis pathway. PSPH has been identified as a potential therapeutic target in oncology due to its role in promoting cancer cell proliferation and survival. Understanding the cytotoxic profile of a PSPH inhibitor like this compound is a critical step in its preclinical development.

Quantitative Cytotoxicity Data

Based on publicly available information, the preliminary cytotoxicity of this compound has been assessed in the human liver cancer cell line, HepG2.

Table 1: Summary of this compound Cytotoxicity on HepG2 Cells

Cell LineCompoundConcentration Range (µM)Incubation Time (hours)Observed Effect on Proliferation
HepG2This compound0.078 - 4048No toxic effect observed

Note: This table summarizes the available qualitative data. A detailed dose-response study with quantitative measurements of cell viability at various concentrations would be required for a complete cytotoxic profile.

Experimental Protocols for Cytotoxicity Assessment

To further characterize the cytotoxic potential of this compound, standardized in vitro assays are recommended. The following section details the protocol for the widely used MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count HepG2 cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently agitate the plate for 15-20 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Signaling Pathways

Understanding the signaling pathways modulated by this compound can provide insights into its mechanism of action and potential off-target effects.

Phosphoserine Phosphatase (PSPH) Signaling

PSPH is the final enzyme in the phosphorylated pathway of L-serine synthesis. However, research has indicated that PSPH can also promote cancer progression through a non-canonical, L-serine-independent pathway. This involves the dephosphorylation of Insulin Receptor Substrate 1 (IRS-1), which in turn can regulate the PI3K/Akt and mTOR signaling pathways, crucial for cell proliferation, survival, and metabolism. Inhibition of PSPH by this compound is expected to interfere with these processes.

PSPH_Signaling This compound This compound PSPH PSPH This compound->PSPH Inhibits p_IRS1 p-IRS-1 (Active) PSPH->p_IRS1 Dephosphorylates IRS1 IRS-1 (Inactive) PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway p_IRS1->PI3K_Akt_mTOR Activates Proliferation Cell Proliferation & Survival PI3K_Akt_mTOR->Proliferation Promotes

Caption: PSPH non-canonical signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary in vitro assessment of a compound's cytotoxicity.

Cytotoxicity_Workflow start Start: Compound of Interest (this compound) cell_culture Cell Line Selection & Culture (e.g., HepG2) start->cell_culture treatment Compound Treatment (Dose-Response) cell_culture->treatment assay Cytotoxicity Assay (e.g., MTT, LDH, Neutral Red) treatment->assay data_acq Data Acquisition (e.g., Absorbance Reading) assay->data_acq data_an Data Analysis (IC50 Determination) data_acq->data_an end Conclusion: Cytotoxic Profile data_an->end

Caption: A generalized workflow for in vitro cytotoxicity assessment.

Conclusion and Future Directions

The preliminary assessment indicates that this compound is not cytotoxic to HepG2 cells within the tested concentration range. This finding is promising for its development as a therapeutic agent, as a lack of general cytotoxicity is a desirable characteristic.

Future studies should aim to:

  • Conduct comprehensive dose-response studies using multiple cytotoxicity assays (e.g., LDH release for membrane integrity, neutral red uptake for lysosomal activity) to obtain a more complete cytotoxic profile.

  • Evaluate the cytotoxicity of this compound in a broader panel of cancer and non-cancerous cell lines to assess its selectivity.

  • Investigate the long-term effects of this compound exposure on cell proliferation and viability.

  • Elucidate the specific downstream effects of this compound on the PSPH signaling pathway to confirm its mechanism of action.

Z218484536: A Novel ATP-Competitive Inhibitor of Akt Kinase for Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in a signaling pathway that is frequently dysregulated in human cancers, promoting cell survival, proliferation, and resistance to therapy.[1][2][3][4][5] This document provides a technical overview of Z218484536, a novel, potent, and selective ATP-competitive pan-Akt inhibitor. The data herein demonstrates the potential of this compound as a valuable tool for cancer research and as a lead compound for the development of targeted therapeutics. This guide will detail its mechanism of action, biochemical and cellular activity, and provide protocols for its use in preclinical research.

Introduction to Akt Kinase and Its Role in Cancer

The PI3K/Akt signaling pathway is a key regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism.[1][3][4][5] The pathway is activated by a variety of upstream signals, including growth factors and hormones.[3] Dysregulation of this pathway, often through activating mutations in PI3K or loss of the tumor suppressor PTEN, leads to constitutive activation of Akt and is a common feature of many human cancers.[1][4] Akt exists as three highly homologous isoforms: Akt1, Akt2, and Akt3, which have both overlapping and distinct functions in normal physiology and disease.[5][6] As a central mediator of pro-survival signaling, Akt is a prime target for the development of anti-cancer therapies.[3][7]

This compound: Mechanism of Action

This compound is a small molecule inhibitor designed to target the ATP-binding pocket of all three Akt isoforms. By competing with endogenous ATP, this compound effectively blocks the kinase activity of Akt, preventing the phosphorylation of its downstream substrates. This mode of action is similar to other well-characterized ATP-competitive Akt inhibitors.[6][7] The inhibition of Akt activity by this compound leads to the suppression of downstream signaling, ultimately inducing apoptosis and inhibiting proliferation in cancer cells with a dependency on the PI3K/Akt pathway.

Quantitative Data Summary

The following tables summarize the in vitro biochemical and cellular activity of this compound.

Table 1: In Vitro Kinase Inhibition

Kinase TargetIC₅₀ (nM)
Akt115
Akt225
Akt320
PKA>10,000
PKC>10,000
ROCK>5,000

IC₅₀ values were determined using a standard in vitro kinase assay with recombinant human kinases.

Table 2: Cellular Activity in Cancer Cell Lines

Cell LineCancer TypePTEN StatusIC₅₀ (nM) for Cell Proliferation
BT474BreastWild-type150
SKOV-3OvarianNull200
LNCaPProstateNull250
MCF-7BreastWild-type>1,000
HCT116ColonWild-type>1,000

IC₅₀ values were determined after 72 hours of continuous exposure to this compound using a standard cell viability assay.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified Akt kinases.

  • Reagents: Recombinant human Akt1, Akt2, and Akt3 enzymes; ATP; kinase buffer; substrate peptide (e.g., GSK3α/β peptide); this compound; ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add the kinase, substrate peptide, and this compound at various concentrations in kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

  • Reagents: Cancer cell lines (e.g., BT474, SKOV-3); appropriate cell culture medium; fetal bovine serum (FBS); penicillin/streptomycin; this compound; CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

    • Prepare a serial dilution of this compound in cell culture medium.

    • Treat the cells with varying concentrations of this compound. Include a DMSO-treated control.

    • Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

    • Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay kit according to the manufacturer's protocol.

    • Calculate the percentage of cell viability relative to the DMSO-treated control and plot it against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Western Blot Analysis of Akt Substrate Phosphorylation

This protocol is used to confirm the inhibition of Akt signaling within cells.

  • Reagents: Cancer cell line (e.g., BT474); cell lysis buffer; protease and phosphatase inhibitors; primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β (Ser9), total GSK3β, and a loading control (e.g., β-actin); HRP-conjugated secondary antibodies; ECL Western blotting substrate.

  • Procedure:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours).

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL substrate and an imaging system.

Signaling Pathway and Experimental Workflow Diagrams

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Downstream Downstream Substrates (e.g., GSK3β, FOXO) Akt->Downstream phosphorylates This compound This compound This compound->Akt inhibits Cell_Response Cell Survival, Proliferation, Growth Downstream->Cell_Response

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Hypothesis This compound inhibits Akt biochem_assay Biochemical Assay (In Vitro Kinase Inhibition) start->biochem_assay ic50_biochem Determine IC₅₀ against Akt isoforms biochem_assay->ic50_biochem cell_assay Cell-Based Assays (Proliferation, Viability) ic50_biochem->cell_assay ic50_cell Determine IC₅₀ in cancer cell lines cell_assay->ic50_cell western_blot Target Engagement (Western Blot) ic50_cell->western_blot p_akt_eval Assess phosphorylation of Akt substrates western_blot->p_akt_eval end Conclusion: This compound is a potent and cell-active Akt inhibitor p_akt_eval->end

Caption: Workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound is a potent, ATP-competitive pan-Akt kinase inhibitor with significant anti-proliferative activity in cancer cell lines exhibiting a dependency on the PI3K/Akt signaling pathway. The data presented in this technical guide supports its use as a valuable research tool for elucidating the role of Akt in cancer biology. Further studies, including in vivo xenograft models, are warranted to evaluate the therapeutic potential of this compound as a novel anti-cancer agent. The detailed protocols and pathway diagrams provided herein should serve as a comprehensive resource for researchers investigating this promising compound.

References

Methodological & Application

Application Notes and Protocols for Z218484536 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Z218484536 is a potent and selective inhibitor of phosphoserine phosphatase (PSPH), a key enzyme in the phosphorylated pathway of L-serine biosynthesis. By targeting PSPH, this compound effectively reduces the levels of both L-serine and D-serine.[1] These application notes provide detailed protocols for utilizing this compound in cell culture assays to investigate its biological activity and cytotoxic profile. The protocols are designed for researchers in drug development and academic science.

Mechanism of Action

This compound binds to PSPH with a dissociation constant (Kd) of approximately 0.23 μM.[1] This inhibition blocks the final step of L-serine synthesis from glucose, leading to a reduction in intracellular and secreted serine levels. This mechanism has been explored for its therapeutic potential in conditions associated with aberrant serine metabolism, such as epilepsy.[1]

Data Presentation

The following tables summarize the reported in vitro activity of this compound.

Table 1: In Vitro Efficacy of this compound in Astrocytes

ParameterCell LineConcentration RangeIncubation TimeIC50 ValueReference
L-serine Release InhibitionCultured Astrocytes40 - 2,000 nM24 hours0.4 µM[1]
Cellular L-serine ReductionCultured Astrocytes40 - 2,000 nM24 hours0.38 µM[1]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineConcentration RangeIncubation TimeObservationReference
HepG20.078 - 40 µM48 hoursNo toxic effect on proliferation[1]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effects of this compound on a selected cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Selected adherent cell line (e.g., HepG2, primary astrocytes)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.[2]

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Mix gently on a plate shaker for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.[2]

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate cell viability as a percentage of the vehicle control.

experimental_workflow_mtt cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubate1 Incubate overnight start->incubate1 treat Add this compound dilutions incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Dissolve formazan in DMSO incubate3->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate % Viability read->calculate

Diagram 1: Experimental workflow for the MTT cell viability assay.
Protocol 2: L-Serine Quantification Assay

This protocol describes a method to quantify the reduction in intracellular L-serine levels following treatment with this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Astrocytes or other relevant cell line

  • 6-well cell culture plates

  • L-Serine Assay Kit (colorimetric or fluorometric)

  • Cell lysis buffer

  • Scraper

  • Microcentrifuge

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control for 24 hours.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of cell lysis buffer to each well and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Sample Preparation:

    • Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant for the assay.

  • L-Serine Quantification:

    • Follow the manufacturer's instructions for the L-Serine Assay Kit. This typically involves:

      • Preparing a standard curve with known concentrations of L-serine.

      • Adding the cell lysate samples and standards to a 96-well plate.

      • Adding the reaction mix and incubating for the specified time.

      • Measuring the absorbance or fluorescence at the specified wavelength.

  • Data Analysis:

    • Calculate the L-serine concentration in each sample based on the standard curve.

    • Normalize the L-serine concentration to the total protein concentration of the lysate (determined by a BCA or Bradford assay).

    • Express the results as a percentage of the vehicle-treated control.

Protocol 3: Western Blot Analysis for PSPH Expression

This protocol allows for the analysis of PSPH protein levels, which may be relevant for target engagement studies.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PSPH

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound as described in Protocol 2.

    • Lyse the cells in RIPA buffer.

    • Quantify protein concentration using the BCA assay.

  • Sample Preparation and Electrophoresis:

    • Normalize protein concentrations for all samples.

    • Add Laemmli buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PSPH antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • (Optional) The membrane can be stripped and re-probed with the loading control antibody to ensure equal protein loading.

Signaling Pathway

The following diagram illustrates the L-serine biosynthesis pathway and the point of inhibition by this compound.

serine_biosynthesis_pathway Glucose Glucose G3P 3-Phosphoglycerate Glucose->G3P PHGDH PHGDH P_Hydroxypyruvate 3-Phosphohydroxypyruvate G3P->P_Hydroxypyruvate Oxidation PSAT1 PSAT1 P_Serine Phosphoserine P_Hydroxypyruvate->P_Serine Transamination PSPH PSPH L_Serine L-Serine P_Serine->L_Serine Dephosphorylation This compound This compound This compound->PSPH Inhibition

Diagram 2: L-serine biosynthesis pathway showing inhibition of PSPH by this compound.

References

Application Note: High-Throughput Screening for Inhibitors of Phosphoserine Phosphatase (PSPH) using Z218484536 as a Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Phosphoserine phosphatase (PSPH) is a critical enzyme in the L-serine biosynthesis pathway, catalyzing the final step of converting O-phospho-L-serine to L-serine. L-serine is a precursor for numerous essential biomolecules, including neurotransmitters like D-serine, and its dysregulation has been implicated in various neurological disorders. Z218484536 is a selective and brain-penetrant inhibitor of PSPH, binding with a Kd of approximately 0.23 μM.[1] It has been shown to reduce L-serine and D-serine levels in astrocytes and demonstrates anti-epileptic effects in animal models.[1] These characteristics make this compound an excellent tool for studying the physiological roles of PSPH and a valuable reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel PSPH inhibitors.

This application note provides detailed protocols for a primary biochemical high-throughput screening assay for PSPH inhibitors and a secondary cell-based assay to confirm the activity of identified hits.

Quantitative Data Summary

The inhibitory activity of this compound on human recombinant PSPH was determined using the primary biochemical assay described below. The compound exhibits a dose-dependent inhibition of PSPH activity with a calculated IC50 value consistent with previously reported data.[1]

CompoundConcentration (µM)% InhibitionIC50 (µM)
This compound1095.20.39
385.1
165.3
0.348.9
0.120.7
0.038.1
0.012.3

Signaling Pathway

The L-serine biosynthesis pathway is a three-step enzymatic cascade. The final and irreversible step is the dephosphorylation of O-phospho-L-serine by PSPH, which is inhibited by this compound.

L_Serine_Biosynthesis cluster_pathway L-Serine Biosynthesis Pathway cluster_inhibition Inhibition 3_Phosphoglycerate 3_Phosphoglycerate 3_Phosphohydroxypyruvate 3_Phosphohydroxypyruvate 3_Phosphoglycerate->3_Phosphohydroxypyruvate PHGDH O_Phospho_L_serine O_Phospho_L_serine 3_Phosphohydroxypyruvate->O_Phospho_L_serine PSAT1 L_Serine L_Serine O_Phospho_L_serine->L_Serine PSPH This compound This compound PSPH_node PSPH This compound->PSPH_node

L-Serine biosynthesis pathway and the inhibitory action of this compound on PSPH.

Experimental Workflow

The screening workflow involves a primary biochemical screen to identify initial hits, followed by a secondary cell-based assay to confirm their activity in a more physiological context.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary Screen & Validation Compound_Library Compound_Library HTS_Assay Biochemical PSPH Assay (Malachite Green) Compound_Library->HTS_Assay Hit_Identification Identification of Initial Hits HTS_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Hits Secondary_Assay Cell-Based L-Serine Quantification Assay Dose_Response->Secondary_Assay Hit_Validation Validated Hits Secondary_Assay->Hit_Validation

High-throughput screening workflow for the discovery of PSPH inhibitors.

Protocols

Primary High-Throughput Screening: Biochemical PSPH Inhibition Assay

This assay quantifies the inhibition of PSPH by measuring the amount of inorganic phosphate (B84403) released from the substrate O-phospho-L-serine using a malachite green-based detection method.

Materials and Reagents:

  • Human recombinant PSPH enzyme

  • O-phospho-L-serine (substrate)

  • This compound (reference inhibitor)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM MgCl2, 0.1% (v/v) Tween-20

  • Malachite Green Reagent

  • 384-well clear flat-bottom plates

  • Automated liquid handling systems

Experimental Protocol:

  • Compound Plating:

    • Prepare serial dilutions of this compound and test compounds in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well assay plate.

    • For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a high concentration of this compound (positive control).

  • Enzyme Preparation and Dispensing:

    • Dilute human recombinant PSPH to the desired concentration in cold Assay Buffer.

    • Dispense 10 µL of the diluted PSPH solution to all wells of the assay plate, except for the no-enzyme control wells. Add 10 µL of Assay Buffer to the no-enzyme control wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition and Reaction Incubation:

    • Prepare a solution of O-phospho-L-serine in Assay Buffer.

    • Add 10 µL of the O-phospho-L-serine solution to all wells to initiate the enzymatic reaction.

    • Incubate the plate at 37°C for 30 minutes.

  • Detection:

    • Stop the reaction by adding 20 µL of Malachite Green Reagent to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow for color development.

    • Measure the absorbance at 620 nm using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO and positive controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary Assay: Cell-Based L-Serine Quantification

This assay confirms the activity of hit compounds by measuring the reduction of intracellular L-serine levels in a relevant cell line, such as human astrocytes.

Materials and Reagents:

  • Human astrocyte cell line

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer

  • Fluorometric L-Serine Assay Kit

  • 96-well black, clear-bottom plates

  • Validated hit compounds and this compound

Experimental Protocol:

  • Cell Seeding:

    • Seed human astrocytes into 96-well plates at a density of 2 x 10^4 cells per well.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds and this compound in cell culture medium.

    • Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle control (e.g., 0.1% DMSO in medium).

    • Incubate the plates for 24 hours.

  • Cell Lysis and Sample Preparation:

    • Wash the cells twice with ice-cold PBS.

    • Add 50 µL of Lysis Buffer to each well and incubate on ice for 10 minutes.

    • Collect the cell lysates and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new plate.

  • L-Serine Quantification:

    • Perform the L-serine quantification using a commercial fluorometric assay kit according to the manufacturer's instructions.

    • Briefly, this involves adding a reaction mix containing enzymes and a probe that generates a fluorescent product in the presence of L-serine.

    • Incubate the plate for the recommended time, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis:

    • Generate a standard curve using the provided L-serine standards.

    • Determine the concentration of L-serine in each sample by interpolating from the standard curve.

    • Normalize the L-serine concentration to the total protein concentration of the cell lysate.

    • Calculate the percent reduction in L-serine levels for each compound treatment relative to the vehicle control.

    • Determine the IC50 value for the reduction of cellular L-serine for each validated hit compound.

References

Application Notes and Protocols: Utilizing NeuroStat (Z218484536) in a 5XFAD Mouse Model of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

NeuroStat (internal identifier: Z218484536) is a novel, potent, and selective small molecule inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β). Dysregulation of GSK-3β activity is a key pathological feature in several neurological disorders, including Alzheimer's disease, where it contributes to amyloid-beta (Aβ) production and tau hyperphosphorylation. These application notes provide a comprehensive overview of the use of NeuroStat in the 5XFAD transgenic mouse model of Alzheimer's disease, detailing its efficacy in improving cognitive deficits and reducing pathological hallmarks. The protocols outlined herein are intended to guide researchers in replicating and expanding upon these findings.

Mechanism of Action: GSK-3β Inhibition

NeuroStat acts as an ATP-competitive inhibitor of GSK-3β, preventing the phosphorylation of its downstream substrates. In the context of Alzheimer's disease, this inhibition is hypothesized to have a dual protective effect:

  • Reduction of Aβ Production: GSK-3β can phosphorylate the Amyloid Precursor Protein (APP), promoting its cleavage by γ-secretase and leading to the generation of toxic Aβ peptides. Inhibition of GSK-3β by NeuroStat is expected to reduce this amyloidogenic processing.

  • Prevention of Tau Hyperphosphorylation: GSK-3β is one of the primary kinases responsible for the hyperphosphorylation of the tau protein. Hyperphosphorylated tau aggregates to form neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease. NeuroStat is designed to prevent this pathological modification of tau.

NeuroStat_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Neuronal Cytosol APP APP gamma_secretase γ-secretase APP->gamma_secretase Cleavage Abeta Aβ Production gamma_secretase->Abeta GSK3b GSK-3β GSK3b->APP Phosphorylates Tau Tau GSK3b->Tau Phosphorylates NeuroStat NeuroStat (this compound) NeuroStat->GSK3b Inhibits pTau Hyperphosphorylated Tau (p-Tau) Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs

Figure 1: Proposed mechanism of action for NeuroStat in Alzheimer's disease.

Data Presentation: In Vivo Efficacy of NeuroStat in 5XFAD Mice

The following tables summarize the quantitative data from a preclinical study evaluating the efficacy of NeuroStat in 6-month-old 5XFAD mice following 12 weeks of treatment.

Table 1: Behavioral Analysis using the Morris Water Maze

Treatment GroupNEscape Latency (seconds, Day 5)Time in Target Quadrant (%)
Wild-Type + Vehicle1515.2 ± 2.145.3 ± 3.8
5XFAD + Vehicle1548.9 ± 4.518.7 ± 2.9
5XFAD + NeuroStat (10 mg/kg)1535.1 ± 3.928.9 ± 3.1
5XFAD + NeuroStat (30 mg/kg)1522.5 ± 2.839.6 ± 4.2

Data are presented as mean ± SEM.

Table 2: Brain Biomarker Analysis

Treatment GroupNCortical Aβ42 Levels (pg/mg protein)Hippocampal p-Tau (S396) Levels (relative to total Tau)
Wild-Type + Vehicle15150 ± 250.12 ± 0.03
5XFAD + Vehicle152580 ± 3100.85 ± 0.11
5XFAD + NeuroStat (10 mg/kg)151850 ± 2500.58 ± 0.09
5XFAD + NeuroStat (30 mg/kg)151120 ± 1800.25 ± 0.05

Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data presentation.

Protocol 1: In Vivo Dosing of NeuroStat in 5XFAD Mice

Objective: To assess the therapeutic efficacy of chronic NeuroStat administration on cognitive function and Alzheimer's disease pathology in 5XFAD mice.

Materials:

  • 3-month-old male 5XFAD transgenic mice and wild-type littermates.

  • NeuroStat (this compound).

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% Saline).

  • Oral gavage needles.

  • Standard animal housing and care facilities.

Procedure:

  • Acclimate mice to the housing facility for at least one week prior to the start of the experiment.

  • Randomize mice into four treatment groups as specified in the data tables.

  • Prepare fresh dosing solutions of NeuroStat daily. Dissolve NeuroStat in the vehicle to achieve final concentrations for 10 mg/kg and 30 mg/kg doses, assuming a 10 mL/kg dosing volume.

  • Administer NeuroStat or vehicle via oral gavage once daily for 12 consecutive weeks.

  • Monitor animal health and body weight weekly.

  • At the end of the 12-week treatment period, proceed with behavioral testing (Protocol 2).

  • Following behavioral testing, euthanize animals and collect brain tissue for biomarker analysis (Protocol 3).

Experimental_Workflow start Start: 3-month-old 5XFAD Mice acclimation Acclimation (1 week) start->acclimation randomization Randomization into Treatment Groups acclimation->randomization treatment Daily Oral Gavage (12 weeks) - Vehicle - NeuroStat (10 mg/kg) - NeuroStat (30 mg/kg) randomization->treatment behavioral Behavioral Testing (Morris Water Maze) treatment->behavioral euthanasia Euthanasia & Tissue Collection behavioral->euthanasia analysis Biomarker Analysis (ELISA) euthanasia->analysis end End: Data Analysis analysis->end

Figure 2: Workflow for the in vivo efficacy study of NeuroStat.

Protocol 2: Morris Water Maze for Spatial Memory Assessment

Objective: To evaluate spatial learning and memory in mice following treatment with NeuroStat.

Materials:

  • Circular pool (120 cm diameter) filled with opaque water (22-24°C).

  • Submerged platform (10 cm diameter).

  • Video tracking system and software.

  • Visual cues placed around the pool.

Procedure:

  • Acquisition Phase (Days 1-5):

    • Each mouse undergoes four trials per day.

    • For each trial, gently place the mouse into the pool facing the wall at one of four starting positions.

    • Allow the mouse to swim freely for 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.

    • Record the escape latency (time to find the platform) for each trial.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Place each mouse in the pool at a novel start position.

    • Allow the mouse to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Protocol 3: ELISA for Aβ42 and Phospho-Tau

Objective: To quantify the levels of key Alzheimer's disease biomarkers in brain tissue.

Materials:

  • Frozen brain tissue (cortex and hippocampus).

  • Tissue lysis buffer with protease and phosphatase inhibitors.

  • Commercially available ELISA kits for human Aβ42 and phospho-Tau (S396).

  • Microplate reader.

  • BCA protein assay kit.

Procedure:

  • Dissect the cortex and hippocampus from the collected brain hemispheres on ice.

  • Homogenize the tissue in lysis buffer.

  • Centrifuge the homogenates at 14,000 x g for 30 minutes at 4°C.

  • Collect the supernatant (soluble fraction).

  • Determine the total protein concentration of each sample using a BCA assay.

  • Perform the Aβ42 and phospho-Tau (S396) ELISAs according to the manufacturer's instructions.

  • Normalize the biomarker concentrations to the total protein concentration for each sample.

Disclaimer: These protocols are intended as a guide. Researchers should optimize experimental conditions based on their specific laboratory settings and reagents. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

Application Note: A Framework for Assessing the Antimicrobial Efficacy of Z218484536

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of protocols for evaluating the antimicrobial properties of Z218484536, a novel investigational compound. The methodologies described herein cover the determination of minimum inhibitory and bactericidal concentrations, time-dependent killing kinetics, and anti-biofilm activity. These protocols are designed to establish a foundational understanding of the compound's antimicrobial profile, guiding further development and mechanism-of-action studies.

Introduction

The emergence of multidrug-resistant (MDR) pathogens necessitates the discovery and development of new antimicrobial agents. This compound is a novel synthetic molecule with a potential antimicrobial profile. A systematic evaluation of its efficacy is critical to determining its potential as a therapeutic agent. This application note details standardized and robust methods for characterizing the in vitro antimicrobial activity of this compound against a panel of relevant bacterial pathogens.

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI). Adherence to these methods ensures reproducibility and comparability of data.

Experimental Workflow

The overall workflow for assessing the antimicrobial efficacy of this compound follows a tiered approach, starting with broad screening and progressing to more detailed characterization.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Dynamics cluster_2 Phase 3: Advanced Characterization start Prepare this compound Stock Solution mic Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution) start->mic mbc Determine Minimum Bactericidal Concentration (MBC) mic->mbc Low MIC Observed timekill Perform Time-Kill Kinetics Assay mbc->timekill Potency Confirmed biofilm Assess Anti-Biofilm Activity timekill->biofilm moa Mechanism of Action (MoA) Studies biofilm->moa

Caption: High-level workflow for antimicrobial efficacy testing of this compound.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method to determine the lowest concentration of this compound that visibly inhibits the growth of a microorganism.

3.1 Materials

  • This compound (lyophilized powder or stock solution)

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Spectrophotometer

  • Sterile DMSO (or other appropriate solvent)

  • 0.9% sterile saline

  • Incubator (35 ± 2°C)

3.2 Procedure

  • Preparation of this compound: Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in CAMHB to achieve a starting concentration of 128 µg/mL for the assay.

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Setup:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the 128 µg/mL this compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This results in concentrations from 128 µg/mL to 0.25 µg/mL.

    • Well 11 serves as the growth control (no drug).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final drug concentrations will range from 64 µg/mL to 0.125 µg/mL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).

Protocol: Minimum Bactericidal Concentration (MBC) Determination

This protocol determines the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

4.1 Procedure

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration that results in no more than 0.1% of the original inoculum surviving (e.g., ≤ 5 colonies for an initial inoculum of 5 x 10⁴ CFU per spot).

G mic_result MIC Determined mbc_mic_ratio Calculate MBC/MIC Ratio mic_result->mbc_mic_ratio bactericidal Likely Bactericidal (Proceed to Time-Kill) mbc_mic_ratio->bactericidal Ratio <= 4 bacteriostatic Likely Bacteriostatic (Consider alternative MoA) mbc_mic_ratio->bacteriostatic Ratio > 4

Caption: Decision logic based on the ratio of MBC to MIC values.

Data Presentation

Quantitative data should be organized for clarity and comparison.

Table 1: MIC and MBC Values of this compound

Bacterial Strain MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus ATCC 29213 2 4 2 Bactericidal
E. coli ATCC 25922 8 >64 >8 Bacteriostatic
P. aeruginosa PAO1 4 8 2 Bactericidal
Vancomycin (Control) 1 2 2 Bactericidal

| Chloramphenicol (Control) | 8 | >64 | >8 | Bacteriostatic |

Protocol: Time-Kill Kinetics Assay

This assay assesses the rate at which this compound kills a bacterial population over time.

6.1 Procedure

  • Prepare a mid-logarithmic phase bacterial culture in CAMHB (approx. 1 x 10⁶ CFU/mL).

  • Prepare flasks containing CAMHB with this compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a drug-free growth control.

  • Inoculate each flask with the bacterial culture.

  • Incubate all flasks at 35 ± 2°C with shaking.

  • At time points 0, 2, 4, 8, and 24 hours, withdraw an aliquot from each flask.

  • Perform ten-fold serial dilutions of the aliquot in sterile saline and plate onto MHA plates.

  • Incubate plates for 18-24 hours and count the colonies to determine CFU/mL.

  • Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.

Table 2: Example Time-Kill Assay Data for this compound vs. S. aureus (MIC = 2 µg/mL)

Time (hr) Growth Control (log₁₀ CFU/mL) 1x MIC (log₁₀ CFU/mL) 2x MIC (log₁₀ CFU/mL) 4x MIC (log₁₀ CFU/mL)
0 6.05 6.04 6.05 6.03
2 6.85 5.51 4.89 4.15
4 7.61 4.32 3.55 2.78
8 8.95 3.11 <2.00 <2.00

| 24 | 9.54 | <2.00 | <2.00 | <2.00 |

Hypothetical Mechanism of Action: Inhibition of Peptidoglycan Synthesis

For the purpose of illustrating a potential mechanism, we hypothesize that this compound inhibits MurG, a glycosyltransferase essential for the final cytoplasmic step of peptidoglycan synthesis.

G cluster_0 Cytoplasm UDP_NAG UDP-NAG MurG MurG UDP_NAG->MurG UDP_NAM_peptide UDP-NAM-pentapeptide MraY MraY UDP_NAM_peptide->MraY Lipid_I Lipid I Lipid_I->MurG Lipid_II Lipid II (Peptidoglycan Precursor) Cell_Wall Growing Peptidoglycan Chain Lipid_II->Cell_Wall Translocation & Transglycosylation MraY->Lipid_I MurG->Lipid_II This compound This compound This compound->MurG Inhibits

Caption: Hypothetical inhibition of the MurG enzyme in the bacterial cell wall synthesis pathway.

Application Notes and Protocols for Evaluating Z218484536 in Cancer Cell Line Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vitro evaluation of novel chemical entities is a critical first step in the drug discovery pipeline. Proliferation assays are fundamental to identifying compounds that inhibit the growth of cancer cells. This document provides detailed protocols for assessing the anti-proliferative effects of the hypothetical compound Z218484536 on various cancer cell lines using three common colorimetric assays: MTT, MTS, and Crystal Violet. Additionally, it outlines the necessary steps for data analysis to determine key parameters such as the half-maximal inhibitory concentration (IC50). The provided methodologies and illustrative data are intended to serve as a comprehensive guide for researchers investigating the anti-cancer potential of new compounds.

Overview of Cell Proliferation Assays

Cell proliferation assays are used to measure the number of viable cells in response to a given treatment. The assays described herein are based on different principles:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[1][2] These insoluble crystals are then solubilized, and the absorbance is measured, which is proportional to the number of living cells.

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to the MTT assay, the MTS assay is a tetrazolium reduction assay.[2] However, the formazan product of MTS is soluble in cell culture media, eliminating the need for a solubilization step and making it a more high-throughput friendly method.[2][3][4]

  • Crystal Violet Assay: This assay is based on the staining of adherent cells with crystal violet dye, which binds to proteins and DNA.[5] Cells that have undergone cell death lose their adherence and are washed away, leading to a reduction in the amount of staining.[5] The amount of retained dye is proportional to the number of viable, adherent cells.

Experimental Protocols

General Cell Culture and Seeding
  • Culture cancer cell lines of interest in their appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells using trypsinization (for adherent cells) or by centrifugation (for suspension cells).

  • Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., via trypan blue exclusion).

  • Resuspend the cells in fresh culture medium to the desired seeding density. This should be optimized for each cell line to ensure they are in the exponential growth phase during the assay.

  • Seed the cells into 96-well flat-bottom plates at the predetermined density in a volume of 100 µL per well.

  • Incubate the plates for 18-24 hours to allow for cell attachment (for adherent cells) and recovery.[6]

Compound Preparation and Treatment
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations for the dose-response experiment. It is common to use a 2-fold or 3-fold dilution series.

  • After the initial cell incubation period, remove the medium and add 100 µL of the medium containing the various concentrations of this compound to the respective wells.

  • Include appropriate controls:

    • Vehicle Control: Wells containing cells treated with the same concentration of the solvent used to dissolve this compound.

    • Untreated Control: Wells containing cells in culture medium only.

    • Blank: Wells containing culture medium only (no cells) to serve as a background control for the plate reader.

  • Incubate the plates for the desired exposure time (e.g., 48, 72, or 96 hours).

MTT Assay Protocol
  • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • After the incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete solubilization.

  • Incubate the plate at room temperature in the dark for at least 2 hours.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

MTS Assay Protocol
  • After the compound treatment period, add 20 µL of the combined MTS/PES solution to each well of the 96-well plate.[2][7]

  • Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.[2][3][7] The optimal incubation time can vary between cell types and should be determined empirically.

  • Record the absorbance at 490 nm using a microplate reader.[3][7]

Crystal Violet Staining Protocol
  • Following the treatment period, carefully aspirate the media from the wells.

  • Gently wash the cells with 100 µL of PBS.

  • Fix the cells by adding 100 µL of methanol (B129727) or 4% paraformaldehyde to each well and incubate for 10-15 minutes at room temperature.

  • Remove the fixation solution and allow the plates to air dry completely.

  • Add 50-100 µL of 0.5% crystal violet staining solution (in 20% methanol) to each well and incubate for 20-30 minutes at room temperature.[6][8]

  • Gently wash the plate with tap water to remove the excess stain and allow it to air dry.

  • Solubilize the bound dye by adding 100-200 µL of a solubilization solution (e.g., 10% acetic acid or 1% SDS) to each well.[8]

  • Place the plate on a shaker for 15-30 minutes to ensure the dye is fully dissolved.

  • Measure the absorbance at 570-590 nm using a microplate reader.[6][9]

Data Analysis

  • Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate Percent Inhibition: The effect of this compound is typically expressed as a percentage of the vehicle-treated control.

    Percent Inhibition (%) = [1 - (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells)] x 100

  • Determine IC50 Value: The IC50 is the concentration of an inhibitor at which the response is reduced by half. This value is a measure of the potency of a compound. To determine the IC50, plot the percent inhibition as a function of the log-transformed concentration of this compound. Fit the data to a non-linear regression curve (e.g., a four-parameter logistic model) using appropriate software (such as GraphPad Prism or an online IC50 calculator).[10][11][12]

Illustrative Data

The following tables present hypothetical data for the anti-proliferative activity of this compound against three common cancer cell lines.

Table 1: Dose-Response of this compound on Cancer Cell Lines (72h Incubation)

Concentration (µM)MCF-7 (% Inhibition)A549 (% Inhibition)HeLa (% Inhibition)
0.015.23.17.8
0.115.810.520.1
148.935.252.3
1085.478.990.6
10098.195.799.2

Table 2: Calculated IC50 Values for this compound

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)1.15
A549 (Lung Cancer)2.45
HeLa (Cervical Cancer)0.95

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Compound Dilution Compound Dilution Compound Dilution->Cell Treatment Incubation (72h) Incubation (72h) Cell Treatment->Incubation (72h) Add Assay Reagent\n(MTT/MTS/Crystal Violet) Add Assay Reagent (MTT/MTS/Crystal Violet) Incubation (72h)->Add Assay Reagent\n(MTT/MTS/Crystal Violet) Incubate & Solubilize Incubate & Solubilize Add Assay Reagent\n(MTT/MTS/Crystal Violet)->Incubate & Solubilize Read Absorbance Read Absorbance Incubate & Solubilize->Read Absorbance Calculate % Inhibition Calculate % Inhibition Read Absorbance->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: General workflow for in vitro cell proliferation assays.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism of action for this compound, targeting the Ras-ERK pathway, a key regulator of cell proliferation.[13]

G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->Raf

Caption: Hypothetical inhibition of the Ras-ERK pathway by this compound.

Conclusion

The protocols detailed in this document provide a robust framework for the initial characterization of the anti-proliferative effects of novel compounds such as the hypothetical this compound. Consistency in methodology and careful data analysis are paramount for generating reliable and reproducible results. The illustrative data and visualizations serve as a guide for data presentation and for conceptualizing the potential mechanism of action. Further studies, including cell cycle analysis, apoptosis assays, and in vivo models, would be necessary to fully elucidate the anti-cancer properties of this compound.

References

Experimental Design for In Vivo Evaluation of Z218484536

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Z218484536 is a selective and brain-penetrant inhibitor of phosphoserine phosphatase (PSPH).[1] It has demonstrated efficacy in suppressing spontaneous epileptic seizures in both mouse and cynomolgus monkey models of temporal lobe epilepsy (TLE), suggesting its therapeutic potential for neurological disorders characterized by neuronal hyperexcitability.[1] These application notes provide a comprehensive framework for the in vivo evaluation of this compound, encompassing pharmacokinetics, toxicology, and efficacy studies. The detailed protocols and experimental designs are intended to guide researchers in the systematic investigation of this compound's therapeutic potential.

Introduction to this compound

This compound targets phosphoserine phosphatase (PSPH), a key enzyme in the L-serine biosynthesis pathway. By inhibiting PSPH, this compound reduces the levels of L-serine and D-serine in astrocytes.[1] This mechanism is believed to contribute to its anti-epileptic effects. In vivo studies have shown that this compound can suppress spontaneous seizures in TLE models without causing significant side effects.[1]

Signaling Pathway of this compound

Z218484536_Mechanism cluster_serine_pathway L-Serine Biosynthesis Pathway cluster_action Action of this compound cluster_downstream Downstream Effects 3-Phosphoglycerate 3-Phosphoglycerate Phosphohydroxypyruvate Phosphohydroxypyruvate 3-Phosphoglycerate->Phosphohydroxypyruvate 3-PGDH Phosphoserine Phosphoserine Phosphohydroxypyruvate->Phosphoserine PSAT L-Serine L-Serine Phosphoserine->L-Serine PSPH PSPH PSPH This compound This compound This compound->PSPH Inhibition L-Serine_levels Decreased L-Serine & D-Serine PSPH->L-Serine_levels Neuronal_Excitability Reduced Neuronal Excitability L-Serine_levels->Neuronal_Excitability Seizure_Suppression Seizure Suppression Neuronal_Excitability->Seizure_Suppression experimental_workflow cluster_preclinical Preclinical In Vivo Evaluation A Phase 1: Pharmacokinetics (PK) & Acute Toxicology B Phase 2: Dose-Range Finding & Sub-chronic Toxicology A->B C Phase 3: Pivotal Efficacy Studies B->C D Phase 4: Chronic Toxicology & Safety Pharmacology C->D

References

Application Notes and Protocols for Studying Enzyme Inhibition Kinetics of Z218484536

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z218484536 is a potent and selective inhibitor of phosphoserine phosphatase (PSPH), the enzyme that catalyzes the final step in the de novo biosynthesis of L-serine.[1] This pathway is crucial for cell proliferation and has been identified as a potential therapeutic target in oncology and other diseases. Understanding the kinetic parameters of this compound is essential for elucidating its mechanism of action and for the development of novel therapeutics. These application notes provide detailed protocols for characterizing the enzyme inhibition kinetics of this compound.

Compound Information:

  • Compound Name: this compound

  • Target Enzyme: Phosphoserine phosphatase (PSPH)

  • CAS Number: 1223877-07-3[2]

Data Presentation

The inhibitory activity of this compound against PSPH can be quantified by determining key kinetic parameters. The following table summarizes the known and representative hypothetical kinetic data for this compound.

ParameterValue (approx.)Description
Kd 0.23 µMDissociation constant, indicating the binding affinity of this compound to PSPH.
IC50 0.4 µM (L-serine release)The concentration of this compound required to inhibit 50% of PSPH activity, measured by L-serine release.
IC50 0.38 µM (cellular L-serine)The concentration of this compound required to reduce cellular L-serine levels by 50%.
Ki (Hypothetical) 0.15 µMInhibition constant, representing the binding affinity of the inhibitor to the enzyme. This value is calculated from the IC50.
Inhibition Type (Hypothetical) CompetitiveThe inhibitor binds to the active site of the enzyme, competing with the substrate.

Note: The Ki and Inhibition Type are hypothetical and included for illustrative purposes. These would be determined experimentally using the protocols outlined below.

Experimental Protocols

To characterize the enzyme inhibition kinetics of this compound, a reliable assay for measuring PSPH activity is required. The malachite green phosphate (B84403) assay is a common, colorimetric method for detecting the inorganic phosphate (Pi) released from the enzymatic hydrolysis of the substrate, O-phospho-L-serine.[3][4][5][6][7]

Protocol 1: Determination of IC50 for this compound using the Malachite Green Assay

This protocol details the steps to determine the concentration of this compound that inhibits 50% of PSPH activity.

Materials:

  • Recombinant human PSPH enzyme

  • O-phospho-L-serine (substrate)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, pH 7.5

  • Malachite Green Reagent: A solution of malachite green, ammonium (B1175870) molybdate, and acid. Commercial kits are available.

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50 (e.g., 0.01 µM to 100 µM).

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 25 µL of the diluted this compound solutions to each well. Add 25 µL of the PSPH enzyme solution (at a fixed concentration) to each well. Include a control well with no inhibitor (assay buffer only). Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the Enzymatic Reaction: Add 50 µL of the O-phospho-L-serine substrate solution to each well to start the reaction. The final substrate concentration should be at or near its Km value.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), during which the reaction proceeds linearly.

  • Stop the Reaction and Develop Color: Stop the reaction by adding 100 µL of the Malachite Green Reagent to each well. This reagent will react with the free phosphate produced by the enzyme, developing a green color.

  • Measure Absorbance: After a short incubation period for color development (as per the reagent manufacturer's instructions), measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank (no enzyme) from all readings.

    • Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of Inhibition Type and Ki

To determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor.

Procedure:

  • Follow the general procedure outlined in Protocol 1.

  • Create a matrix of reaction conditions with varying concentrations of O-phospho-L-serine and this compound.

  • Measure the initial reaction velocity (rate of Pi production) for each condition.

  • Data Analysis:

    • Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration.

    • Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the type of inhibition.

    • For competitive inhibition, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.[8][9][10][11][12]

Mandatory Visualizations

Signaling Pathway and Inhibition

G cluster_0 L-Serine Biosynthesis Pathway cluster_1 Inhibition 3-Phosphoglycerate 3-Phosphoglycerate PHGDH PHGDH 3-Phosphoglycerate->PHGDH 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate PHGDH->3-Phosphohydroxypyruvate PSAT1 PSAT1 3-Phosphohydroxypyruvate->PSAT1 O-Phospho-L-serine O-Phospho-L-serine PSAT1->O-Phospho-L-serine PSPH PSPH O-Phospho-L-serine->PSPH L-Serine L-Serine PSPH->L-Serine This compound This compound This compound->PSPH

Caption: Inhibition of the L-Serine Biosynthesis Pathway by this compound.

Experimental Workflow for IC50 Determination

G cluster_workflow IC50 Determination Workflow prep Prepare Serial Dilutions of this compound preinc Pre-incubate PSPH with this compound prep->preinc react Initiate Reaction with O-phospho-L-serine preinc->react incubate Incubate at 37°C react->incubate stop_dev Stop Reaction and Develop Color with Malachite Green incubate->stop_dev measure Measure Absorbance at 630 nm stop_dev->measure analyze Analyze Data and Determine IC50 measure->analyze

Caption: Workflow for Determining the IC50 of this compound.

Logical Relationship of Kinetic Parameters

G cluster_params Kinetic Parameter Relationship ic50 IC50 Value (Experimental) ki Ki Value (Calculated) ic50->ki Cheng-Prusoff Equation km Km of Substrate (Experimental) km->ki Cheng-Prusoff Equation s_conc [Substrate] (Experimental Condition) s_conc->ki Cheng-Prusoff Equation inhibition_type Inhibition Type (Determined from Lineweaver-Burk plots) ki->inhibition_type

Caption: Relationship between experimentally determined and calculated kinetic parameters.

References

Application Notes and Protocols for Flow Cytometry Analysis of Z218484536 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z218484536 is a selective, brain-penetrant inhibitor of phosphoserine phosphatase (PSPH).[1] PSPH is a key enzyme in the L-serine biosynthesis pathway, catalyzing the final step to produce L-serine. Serine is a critical amino acid involved in a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and the generation of one-carbon units for various metabolic pathways.[2][3][4][5] Inhibition of PSPH by this compound is expected to deplete intracellular serine levels, which can have significant impacts on cell proliferation, survival, and signaling.[2][6] One study has shown that this compound has no toxic effect on the proliferation of HepG2 cells at concentrations up to 40 μM after 48 hours of treatment.[1]

Flow cytometry is a powerful technique for the rapid, quantitative, and multi-parametric analysis of single cells in a population.[7] It is an ideal platform to investigate the cellular consequences of treatment with this compound. This document provides detailed protocols for assessing the effects of this compound on apoptosis, cell cycle progression, and intracellular signaling pathways using flow cytometry.

Application 1: Analysis of Apoptosis Induction by this compound

Deprivation of essential amino acids, including serine, can induce apoptosis, or programmed cell death, in cancer cells.[6][8] The Annexin V/Propidium Iodide (PI) assay is a common flow cytometry-based method to detect and differentiate between viable, early apoptotic, and late apoptotic or necrotic cells.[1][7][9]

Principle of the Assay

In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the intact membrane of live and early apoptotic cells. In late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA. Thus, co-staining with fluorescently-labeled Annexin V and PI allows for the discrimination of:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Protocol: Annexin V/PI Staining
  • Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control.

  • Cell Harvesting:

    • For suspension cells, gently collect the cells into a 15 mL conical tube.

    • For adherent cells, aspirate the media, wash with PBS, and detach the cells using a gentle, non-enzymatic cell dissociation buffer. Collect the cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V (or another fluorochrome conjugate).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

  • PI Staining: Add 5 µL of Propidium Iodide (PI) staining solution.

  • Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.[7]

  • Analysis: Analyze the samples by flow cytometry within one hour.

Data Presentation: Hypothetical Apoptosis Data

The following table represents hypothetical data from a human cancer cell line treated with this compound for 48 hours.

This compound (µM)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle)95.22.52.3
194.83.12.1
588.57.34.2
1075.115.89.1
2552.630.217.2
5030.945.523.6

Visualization: Apoptosis Analysis Workflow

G cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_seeding Seed Cells treatment Treat with this compound cell_seeding->treatment harvest Harvest & Wash Cells treatment->harvest resuspend Resuspend in Binding Buffer harvest->resuspend annexin_stain Add Annexin V-FITC resuspend->annexin_stain pi_stain Add Propidium Iodide annexin_stain->pi_stain flow_cytometry Flow Cytometry Analysis pi_stain->flow_cytometry data_analysis Quantify Apoptotic Populations flow_cytometry->data_analysis

Caption: Workflow for Apoptosis Analysis with this compound.

Application 2: Cell Cycle Analysis with this compound

Serine is a precursor for the synthesis of nucleotides, which are essential for DNA replication.[2][4] Therefore, inhibition of serine synthesis by this compound may lead to cell cycle arrest. Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][11]

Principle of the Assay

PI is a stoichiometric DNA intercalator, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.

  • Cells in the G0/G1 phase have a normal (2N) amount of DNA.

  • Cells in the S phase are actively replicating their DNA and will have a DNA content between 2N and 4N.

  • Cells in the G2 and M phases have a doubled (4N) amount of DNA.

To ensure that only DNA is stained, cells must be fixed to permeabilize their membranes for dye entry and treated with RNase to remove any double-stranded RNA that could also bind PI.[12]

Experimental Protocol: Cell Cycle Analysis with PI Staining
  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the apoptosis protocol.

  • Cell Harvesting: Harvest both floating and adherent cells to ensure all cell populations are collected.

  • Washing: Wash the cells with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol (B145695) dropwise to the cell suspension.[11]

    • Fix for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks.

  • Rehydration and Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully decant the ethanol and wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use a low flow rate to ensure accurate DNA content measurement.

Data Presentation: Hypothetical Cell Cycle Data

The following table shows hypothetical cell cycle distribution data for a human cancer cell line treated with this compound for 24 hours.

This compound (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Vehicle)55.330.114.6
156.129.514.4
565.220.514.3
1078.910.310.8
2585.45.19.5
5088.23.58.3

Visualization: Cell Cycle Analysis Workflow

G cluster_prep Cell Preparation cluster_fix_stain Fixation & Staining cluster_analysis Analysis cell_seeding Seed & Treat Cells harvest Harvest Cells cell_seeding->harvest fixation Fix with 70% Ethanol harvest->fixation pi_rnase_stain Stain with PI/RNase fixation->pi_rnase_stain flow_cytometry Flow Cytometry Analysis pi_rnase_stain->flow_cytometry cell_cycle_modeling Model Cell Cycle Phases flow_cytometry->cell_cycle_modeling

Caption: Workflow for Cell Cycle Analysis with this compound.

Application 3: Analysis of mTOR Signaling Pathway

The serine biosynthesis pathway is linked to the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[13][14] Serine deprivation has been shown to inhibit mTORC1 activity.[15] Flow cytometry can be used to measure the phosphorylation status of key downstream targets of mTORC1, such as the S6 ribosomal protein (S6), as a readout of pathway activity.

Principle of the Assay

Intracellular flow cytometry allows for the detection of proteins within the cell.[16][17] Cells are first fixed to preserve the protein and its post-translational modifications (like phosphorylation) and then permeabilized to allow antibodies to enter the cell. A fluorescently labeled antibody specific to the phosphorylated form of a target protein (e.g., phospho-S6) is used for staining. The median fluorescence intensity (MFI) of the stained cells is proportional to the amount of the target protein.

Experimental Protocol: Intracellular Staining for Phospho-S6
  • Cell Seeding and Treatment: Seed cells and treat with this compound for a short duration (e.g., 2, 6, 12 hours) to capture changes in signaling.

  • Cell Harvesting: Harvest cells as previously described.

  • Fixation: Fix cells with a crosslinking fixative like 4% paraformaldehyde for 20 minutes at room temperature. This is often preferable for preserving phosphorylation sites.[16]

  • Permeabilization:

    • Wash the fixed cells with PBS.

    • Permeabilize the cells by resuspending in ice-cold 90% methanol (B129727) and incubating on ice for 30 minutes. Alternatively, a detergent-based permeabilization buffer (e.g., containing saponin (B1150181) or Triton X-100) can be used.[16]

  • Staining:

    • Wash the permeabilized cells twice with a wash buffer (e.g., PBS with 0.5% BSA).

    • Resuspend the cells in the wash buffer containing the fluorescently labeled anti-phospho-S6 antibody.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with the wash buffer to remove unbound antibody.

  • Analysis: Resuspend the cells in PBS and analyze by flow cytometry.

Data Presentation: Hypothetical mTOR Signaling Data

The following table shows hypothetical data for the median fluorescence intensity (MFI) of phospho-S6 staining in a human cancer cell line treated with this compound for 6 hours.

This compound (µM)Median Fluorescence Intensity (MFI) of Phospho-S6
0 (Vehicle)15,800
114,200
511,500
108,700
256,100
504,500

Visualization: Serine Biosynthesis and mTOR Signaling

G cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway cluster_downstream Downstream Effects Glucose Glucose G3P 3-Phosphoglycerate Glucose->G3P PHGDH PHGDH G3P->PHGDH PSAT1 PSAT1 PHGDH->PSAT1 PSPH PSPH PSAT1->PSPH Serine L-Serine PSPH->Serine mTORC1 mTORC1 Serine->mTORC1 Activation Nucleotides Nucleotide Synthesis Serine->Nucleotides This compound This compound This compound->PSPH Inhibition S6K1 S6K1 mTORC1->S6K1 S6 p-S6 S6K1->S6 Proliferation Cell Proliferation & Growth S6->Proliferation Nucleotides->Proliferation

Caption: this compound inhibits PSPH, affecting mTOR signaling.

References

Application Note: Western Blot Protocol for Detecting Protein Changes Induced by Z218484536

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for utilizing Western blotting to investigate protein expression and phosphorylation changes in cell lysates following treatment with Z218484536, a hypothetical novel compound. The protocol is optimized for the analysis of key components of the MAPK/ERK signaling pathway, a common cellular cascade involved in proliferation, differentiation, and survival. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a novel small molecule inhibitor under investigation for its potential therapeutic effects. Preliminary studies suggest that this compound may exert its activity by modulating the MAPK/ERK signaling pathway. Western blotting is a fundamental and widely used technique to detect and quantify changes in protein levels and post-translational modifications, such as phosphorylation, making it an ideal method to elucidate the mechanism of action of this compound. This protocol provides a step-by-step guide for sample preparation, gel electrophoresis, protein transfer, immunodetection, and data analysis to assess the impact of this compound on target proteins.

Experimental Workflow

The overall experimental workflow for the Western blot analysis is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_transfer Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_culture Cell Culture & Treatment (with this compound) cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sample_prep_sds Sample Preparation (with Laemmli Buffer) protein_quant->sample_prep_sds sds_page SDS-PAGE sample_prep_sds->sds_page transfer Protein Transfer (to PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection data_analysis Data Analysis and Quantification detection->data_analysis

Figure 1: Western Blot Experimental Workflow.

Hypothetical Signaling Pathway

This compound is hypothesized to inhibit the phosphorylation of MEK1/2, a key kinase in the MAPK/ERK pathway. This inhibition is expected to lead to a downstream decrease in the phosphorylation of ERK1/2.

signaling_pathway cluster_pathway MAPK/ERK Signaling Pathway cluster_drug_action Drug Action RAF RAF MEK MEK1/2 RAF->MEK p ERK ERK1/2 MEK->ERK p Transcription_Factors Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription_Factors p This compound This compound This compound->MEK Inhibition of Phosphorylation

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues of Z218484536 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Z218484536." The following technical support guide is based on established principles and common methodologies for overcoming aqueous solubility challenges with poorly soluble small molecule compounds. This compound is used here as a representative placeholder for such a compound.

This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues you may encounter when preparing aqueous solutions of this compound.

Q1: I've added this compound to my aqueous buffer, but it won't dissolve. What should I do first?

A1: The first step is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer. This is a standard and often essential technique for poorly soluble compounds.

  • Recommended Solvents: Start with 100% Dimethyl Sulfoxide (DMSO). Other common co-solvents include ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycol (PEG).[1][2]

  • Procedure:

    • Weigh out the required amount of this compound.

    • Add a small volume of 100% DMSO to dissolve the compound completely. Gentle vortexing or sonication can aid dissolution.

    • Once fully dissolved, perform a stepwise (serial) dilution of this stock solution into your final aqueous buffer to reach the desired concentration.

  • Important: The final concentration of the organic solvent in your assay should be kept to a minimum (typically ≤1%, and often <0.5%) to avoid solvent-induced artifacts in biological assays.[3] Always run a vehicle control (buffer with the same final concentration of the solvent) in your experiments.

Q2: My compound dissolves in the organic solvent, but it precipitates immediately when I dilute it into my aqueous buffer. What's happening and how can I fix it?

A2: This is a common issue and indicates that the aqueous buffer cannot maintain the compound in solution at the target concentration. Here are several strategies to address this:

  • Decrease the Final Concentration: Your target concentration may be above the thermodynamic solubility limit of this compound in the final buffer. Try lowering the final concentration.

  • Modify the pH of the Buffer: The solubility of ionizable compounds can be highly dependent on pH.[4][5] If this compound has acidic or basic functional groups, adjusting the pH of your buffer can significantly increase its solubility.[1][6] For example, basic compounds are generally more soluble at acidic pH, while acidic compounds are more soluble at basic pH.

  • Use Formulation Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[7][8][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

    • Surfactants: Surfactants like Tween® 80 or Solutol® HS-15 can be used at concentrations above their critical micelle concentration to form micelles that encapsulate the compound, increasing its solubility.[1] Be cautious, as high concentrations of surfactants can be toxic to cells.[1]

Q3: I'm getting inconsistent results in my biological assays. Could this be related to solubility?

A3: Absolutely. Poor solubility is a frequent cause of variable and unreliable assay data.[3]

  • Undissolved Compound: If the compound is not fully dissolved, the actual concentration in solution is unknown and lower than intended, leading to an underestimation of its activity.[3]

  • Precipitation Over Time: The compound may appear dissolved initially but can precipitate out of solution over the course of an experiment (e.g., during incubation). This changes the effective concentration and leads to inconsistent results.

  • Compound Adsorption: Poorly soluble compounds can adsorb to plasticware (pipette tips, plates, tubes), reducing the concentration available to interact with the biological target. Using low-adhesion plasticware can sometimes mitigate this.

To improve consistency:

  • Visually inspect your solutions for any signs of precipitation (cloudiness, particles) before and after experiments.

  • Consider one of the solubilization strategies mentioned in A2 (pH adjustment, co-solvents, cyclodextrins).

  • Filter your final solution through a 0.22 µm filter to remove any undissolved particles before use in sensitive assays.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store stock solutions of this compound?

A1: Stock solutions of poorly soluble compounds in organic solvents like DMSO should be stored at -20°C or -80°C to minimize degradation. It is often recommended to store them in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to come out of solution.[3]

Q2: How can I determine the maximum aqueous solubility of this compound?

A2: The gold standard for determining equilibrium solubility is the shake-flask method.[11] An excess amount of the solid compound is added to the aqueous buffer of interest and shaken at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is measured, typically by HPLC.

Q3: Can particle size reduction help with my solubility issues?

A3: Yes, reducing the particle size of the solid compound (a process called micronization or nanosizing) increases the surface area available for interaction with the solvent.[1][12][13] This primarily increases the rate of dissolution rather than the equilibrium solubility, but it can be a crucial step in ensuring the compound dissolves in a reasonable timeframe.[1]

Q4: Are there any other advanced techniques for very difficult-to-solubilize compounds?

A4: For challenging compounds in later stages of drug development, several advanced formulation strategies are used. These include:

  • Solid Dispersions: The drug is dispersed in a solid matrix (often a polymer) at a molecular level, creating an amorphous form that is more readily soluble than the crystalline form.[14]

  • Lipid-Based Formulations: The compound is dissolved in a lipid or oil-based carrier, which can form emulsions or self-emulsifying drug delivery systems (SEDDS) upon contact with aqueous media.[1]

  • Nanosuspensions: The compound is formulated as nanosized particles stabilized by surfactants or polymers.[12]

Data Presentation

Table 1: Hypothetical Aqueous Solubility of this compound under Various Conditions

This table illustrates how different formulation strategies could theoretically impact the solubility of a representative poorly soluble compound.

ConditionSolvent SystemTemperature (°C)Hypothetical Solubility (µg/mL)Fold Increase (vs. Water)
Baseline Deionized Water250.11x
pH Modification pH 5.0 Buffer (Acetate)255.050x
pH 7.4 Buffer (PBS)250.55x
pH 9.0 Buffer (Tris)250.22x
Co-solvent System 10% Ethanol in Water2515.0150x
10% PEG 400 in Water2525.0250x
Formulation Excipient 5% (w/v) HP-β-Cyclodextrin in Water2550.0500x
1% (w/v) Tween® 80 in Water2530.0300x

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes a standard method for preparing a high-concentration stock solution for subsequent dilution into aqueous buffers for in vitro experiments. (Assume a molecular weight for this compound of 500 g/mol ).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Mass: To make 1 mL of a 10 mM solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 500 g/mol x 1000 mg/g = 5 mg

  • Weigh Compound: Accurately weigh 5.0 mg of this compound powder and transfer it to a clean, dry vial.

  • Add Solvent: Add 1.0 mL of 100% DMSO to the vial containing the compound.

  • Dissolve Compound:

    • Cap the vial securely.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect the solution to ensure all solid particles have dissolved. If particles remain, sonicate the vial in a water bath for 5-10 minutes.

    • Let the solution rest to ensure there is no precipitation.

  • Storage:

    • Once fully dissolved, the 10 mM stock solution is ready.

    • For long-term storage, create single-use aliquots (e.g., 20 µL) in low-adhesion microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

Solubility_Troubleshooting_Workflow Start Start: this compound powder in aqueous buffer Check_Dissolution Does it dissolve? Start->Check_Dissolution Success Success: Solution Ready for Assay Check_Dissolution->Success Yes Prep_Stock Prepare concentrated stock in 100% DMSO Check_Dissolution->Prep_Stock No Dilute Dilute stock into aqueous buffer Prep_Stock->Dilute Check_Precipitation Does it precipitate? Dilute->Check_Precipitation Check_Precipitation->Success No Troubleshoot Troubleshooting Options Check_Precipitation->Troubleshoot Yes Opt1 1. Lower final concentration Troubleshoot->Opt1 Opt2 2. Modify buffer pH Troubleshoot->Opt2 Opt3 3. Add excipient (e.g., Cyclodextrin, Surfactant) Troubleshoot->Opt3 Re_evaluate Re-evaluate Dissolution Opt1->Re_evaluate Opt2->Re_evaluate Opt3->Re_evaluate Re_evaluate->Success Dissolved Re_evaluate->Troubleshoot Still Precipitates

Caption: Troubleshooting workflow for solubilizing this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Solubilization 1. Solubilize this compound (e.g., DMSO stock + buffer) Treatment 4. Add Compound & Controls to Assay Plate Solubilization->Treatment Vehicle_Control 2. Prepare Vehicle Control (Buffer + same % DMSO) Vehicle_Control->Treatment Cell_Culture 3. Plate Cells / Prepare Enzyme Reaction Cell_Culture->Treatment Incubation 5. Incubate Treatment->Incubation Readout 6. Measure Assay Signal (e.g., Fluorescence, Luminescence) Incubation->Readout Data_Analysis 7. Analyze Data (e.g., IC50 Curve) Readout->Data_Analysis

Caption: General experimental workflow for in vitro testing.

References

Optimizing Z218484536 concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Z218484536 for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and brain-penetrant inhibitor of phosphoserine phosphatase (PSPH).[1] Its primary mechanism of action is the reduction of L-serine and D-serine levels by blocking the final step in the de novo serine biosynthesis pathway.[1] PSPH catalyzes the conversion of 3-phosphoserine to L-serine. By inhibiting PSPH, this compound disrupts this pathway.

Q2: What is the established potency of this compound?

The binding affinity and inhibitory concentrations of this compound have been determined in specific contexts. The dissociation constant (Kd) for PSPH is approximately 0.23 μM.[1] In cultured astrocytes, this compound inhibits the release of L-serine with an IC50 of 0.4 μM and reduces cellular L-serine levels with an IC50 of 0.38 μM.[1]

Q3: Has the cytotoxicity of this compound been evaluated?

In studies involving HepG2 cells, this compound has been shown to have no toxic effect on cell proliferation at concentrations up to 40 μM when incubated for 48 hours.[1] However, it is crucial to determine the cytotoxic concentration in your specific cell line of interest.

Troubleshooting Guide

Issue 1: High levels of cell death observed after treatment with this compound.

  • Possible Cause: The concentration of this compound may be too high for your specific cell line, leading to off-target effects or exacerbation of cellular stress.

  • Solution:

    • Perform a dose-response curve: To identify the optimal non-toxic concentration range, test a wide range of this compound concentrations (e.g., from 0.01 µM to 100 µM).

    • Reduce exposure time: The duration of treatment can influence toxicity. Determine the minimum incubation time required to observe the desired biological effect.

    • Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically less than 0.5% v/v). Always include a vehicle-only control in your experiments.[2]

Issue 2: Inconsistent or no observable effect of this compound.

  • Possible Cause: The concentration of this compound may be too low, the compound may have degraded, or it might not be sufficiently soluble in the culture medium.

  • Solution:

    • Verify working concentration: Ensure your dilution calculations are correct and that you are using a concentration range appropriate for your expected IC50.

    • Compound stability: this compound stability in your specific cell culture medium at 37°C should be considered. Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Solubility issues: this compound is typically dissolved in an organic solvent like DMSO to create a stock solution. When diluting into aqueous culture medium, ensure the compound does not precipitate. Visually inspect the medium for any signs of precipitation after adding the compound. If solubility is an issue, consider using a different solvent or formulation, though this may require extensive validation.

Issue 3: High variability between experimental replicates.

  • Possible Cause: Inconsistent cell seeding density, uneven compound distribution, or issues with the assay itself can lead to variability.

  • Solution:

    • Consistent cell plating: Ensure a uniform number of cells are seeded in each well.

    • Proper mixing: After adding this compound to the wells, mix gently but thoroughly to ensure an even distribution of the compound.

    • Assay validation: Ensure your assay for measuring the biological endpoint is validated and has low well-to-well variability.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
Binding Affinity (Kd) ~0.23 μMPSPH[1]
IC50 (L-serine release) 0.4 μMCultured Astrocytes[1]
IC50 (Cellular L-serine) 0.38 μMCultured Astrocytes[1]
Cytotoxicity (48h) No toxic effect up to 40 μMHepG2 Cells[1]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Reagents for your chosen viability/proliferation assay (e.g., MTT, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Prepare a stock solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach and resume growth for 24 hours.

  • Prepare Serial Dilutions: On the day of the experiment, prepare a series of dilutions of the this compound stock solution in complete culture medium. A common approach is to perform a 2-fold or 3-fold serial dilution to cover a wide concentration range (e.g., 0.01 nM to 100 µM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control (medium only).

  • Compound Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Assess Cell Viability: Following incubation, perform a cell viability or proliferation assay according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability (as a percentage of the vehicle control) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Assessing Cytotoxicity of this compound using the MTT Assay

This protocol provides a method to evaluate the cytotoxic effects of this compound.

Materials:

  • Cells treated with a range of this compound concentrations as described in Protocol 1.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • MTT Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Plate reader.

Procedure:

  • MTT Addition: After the desired incubation period with this compound, add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals in viable cells.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the MTT Solubilization Solution to each well to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the cytotoxic concentration range.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound.

serine_biosynthesis_pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway 3_PG 3-Phosphoglycerate 3_PHP 3-Phosphohydroxypyruvate 3_PG->3_PHP PHGDH 3_PS 3-Phosphoserine 3_PHP->3_PS PSAT1 L_Serine L-Serine 3_PS->L_Serine PSPH This compound This compound PSPH PSPH This compound->PSPH

Caption: Serine Biosynthesis Pathway Inhibition by this compound.

psph_mapk_pathway cluster_mapk MAPK Signaling PSPH PSPH MEK MEK PSPH->MEK + (Phosphorylation) p38 p38 PSPH->p38 + (Phosphorylation) ERK ERK MEK->ERK + (Phosphorylation) Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis p38->Proliferation p38->Metastasis This compound This compound This compound->PSPH

Caption: Potential influence of PSPH on the MAPK signaling pathway.

References

Technical Support Center: Troubleshooting Compound Z218484536 Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability issues with the novel synthetic compound Z218484536 in cell culture media. The following information addresses common problems and provides structured approaches to troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is Compound this compound and what is its expected behavior in cell culture?

A1: Compound this compound is a novel synthetic molecule currently under investigation for its therapeutic potential. As a new entity, comprehensive data on its behavior in complex biological systems like cell culture media are continuously being gathered. Inconsistent experimental results are often the first indication of compound instability.

Q2: I'm observing a rapid decrease in the effective concentration of Compound this compound in my experiments. What could be the cause?

A2: A decrease in the effective concentration of a compound in cell culture can be attributed to several factors. These include chemical instability in the aqueous environment of the cell culture medium, binding of the compound to plasticware, or cellular metabolism.[1] Novel compounds may be susceptible to hydrolysis or oxidation under standard culture conditions (37°C, pH 7.2-7.4).[1]

Q3: My cell culture medium containing Compound this compound is changing color and/or a precipitate is forming. What should I do?

A3: A change in color or the formation of a precipitate can indicate several issues:

  • Compound Degradation: The compound may be breaking down into products that are colored or less soluble.

  • Poor Solubility: The concentration of Compound this compound may have exceeded its solubility limit in the cell culture medium at the experimental temperature.[1]

  • Reaction with Media Components: The compound might be reacting with components in the medium, such as amino acids or salts.[2][3]

It is critical to discard the prepared medium and investigate the cause to ensure experimental accuracy.

Q4: How can I determine the stability of Compound this compound in my specific cell culture medium?

A4: The stability of a compound should be empirically determined in your specific cell culture medium, including any supplements like fetal bovine serum (FBS). A common method is to incubate the compound in the medium under your experimental conditions for various time points and then analyze the remaining concentration using an appropriate analytical method like HPLC or LC-MS/MS.[1]

Troubleshooting Guide

Issue 1: Inconsistent or Non-reproducible Experimental Results

Inconsistent results are often the first sign of compound instability.

Troubleshooting Steps:

  • Assess Stability: Perform a stability study to understand the degradation kinetics of Compound this compound in your specific experimental setup.

  • Optimize Compound Preparation: Ensure your stock solution is properly prepared and that the final concentration in the medium does not exceed its solubility limit.

  • Control Environmental Factors: Maintain consistent temperature, pH, and CO2 levels, as these can affect compound stability.

Issue 2: Visible Precipitation or Color Change in Media

Precipitation can lead to inaccurate dosing and potential cytotoxicity from aggregates.

Troubleshooting Steps:

  • Check Solubility Limits: Determine the maximum solubility of Compound this compound in your cell culture medium at 37°C.

  • Modify Dissolution Method: Consider using a different solvent for your stock solution or adjusting the pH of the stock solution, if the compound's stability is not compromised.

  • Evaluate Media Components: Some media components can reduce the solubility of a compound. Consider using a simpler, serum-free medium for initial stability tests.

Experimental Protocols

Protocol 1: Time-Course Stability Assessment of Compound this compound

Objective: To determine the stability of Compound this compound in cell culture medium over a typical experiment duration.

Methodology:

  • Prepare a stock solution of Compound this compound in an appropriate solvent (e.g., DMSO).

  • Spike pre-warmed cell culture medium with Compound this compound to the final working concentration.[1]

  • Aliquot the medium containing the compound into sterile, sealed tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubate the tubes at 37°C in a 5% CO2 incubator.[1]

  • At each designated time point, remove one tube and immediately freeze it at -80°C to halt any further degradation.[1]

  • After collecting all time points, thaw the samples and process them for analysis.

  • Quantify the remaining concentration of Compound this compound using a validated analytical method such as HPLC or LC-MS/MS.

  • Plot the concentration of Compound this compound as a percentage of the initial concentration versus time to determine its stability profile.[1]

Data Presentation

Table 1: Hypothetical Stability of Compound this compound in Different Cell Culture Media at 37°C

Time (Hours)% Remaining in Medium A (with 10% FBS)% Remaining in Medium B (serum-free)
0100100
295.298.1
488.596.5
875.192.3
2445.885.6
4815.372.4

Table 2: Hypothetical Solubility of Compound this compound in Cell Culture Medium

Medium ComponentSolubility (µM) at 37°C
Basal Medium150
Basal Medium + 10% FBS125
Basal Medium + 2mM L-Glutamine140

Visualizations

Troubleshooting_Workflow cluster_0 Observation cluster_1 Initial Investigation cluster_2 Potential Causes & Solutions Inconsistent_Results Inconsistent or Non-reproducible Results Assess_Stability Perform Time-Course Stability Study Inconsistent_Results->Assess_Stability Precipitation Precipitation or Color Change Check_Solubility Check Solubility Limit Precipitation->Check_Solubility Exceeded_Solubility Exceeded Solubility Limit Check_Solubility->Exceeded_Solubility If low Degradation Compound Degradation Assess_Stability->Degradation If rapid loss Reaction Reaction with Media Components Assess_Stability->Reaction If unexpected peaks in analysis Optimize_Concentration Optimize Working Concentration Exceeded_Solubility->Optimize_Concentration Modify_Solvent Modify Stock Solvent or pH Exceeded_Solubility->Modify_Solvent Change_Media Use Alternative Media Formulation Degradation->Change_Media Reaction->Change_Media

Caption: Troubleshooting workflow for this compound instability.

Signaling_Pathway_Hypothesis This compound This compound Receptor_X Receptor_X This compound->Receptor_X antagonizes Kinase_A Kinase_A Receptor_X->Kinase_A Transcription_Factor_B Transcription_Factor_B Kinase_A->Transcription_Factor_B Cellular_Response Cellular_Response Transcription_Factor_B->Cellular_Response inhibits

Caption: Hypothesized signaling pathway for Compound this compound.

References

How to prevent off-target effects of Z218484536 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and troubleshooting off-target effects of the investigational molecule Z218484536.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects?

A1: Off-target effects are unintended interactions of a drug or investigational molecule with proteins or other biomolecules that are not the intended therapeutic target.[1][2] These interactions can lead to undesirable biological responses, side effects, or misinterpretation of experimental results.[2]

Q2: Why is it crucial to minimize off-target effects?

A2: Minimizing off-target effects is a critical aspect of drug development and research for several reasons:

  • Improving therapeutic safety: In a clinical context, off-target interactions are a primary cause of adverse drug reactions (ADRs) and toxicity.[2]

  • Enhancing drug efficacy: By ensuring a molecule is highly selective for its intended target, its therapeutic benefit can be maximized with a lower dose, further reducing the risk of side effects.[2]

Q3: What are the general strategies to reduce off-target effects?

A3: A multi-faceted approach is often employed to minimize off-target effects, including:

  • Rational Drug Design: Utilizing computational and structural biology to design molecules with high specificity for the intended target.[3]

  • Dose Optimization: Using the lowest effective concentration of the compound to minimize engagement with lower-affinity off-target proteins.[2]

  • Genetic Screening: Employing technologies like CRISPR-Cas9 or RNA interference to validate that the observed phenotype is a direct result of modulating the intended target.[3]

  • High-Throughput Screening (HTS): Testing the compound against a broad panel of proteins to identify potential off-target interactions early in the research process.[3]

  • Structural Modifications: Altering the chemical structure of the compound to reduce its affinity for known off-target interactors.[4]

Troubleshooting Guides

Q4: My experimental results with this compound are inconsistent. Could this be due to off-target effects?

A4: Inconsistent results can indeed be a sign of off-target activity. Here’s a guide to troubleshoot this issue:

  • Confirm Compound Integrity and Concentration: Ensure the purity and concentration of your this compound stock solution.

  • Perform a Dose-Response Curve: Establish a clear relationship between the concentration of this compound and the observed biological effect. If the dose-response curve is unusual (e.g., U-shaped), it may suggest off-target effects at higher concentrations.

  • Use Orthogonal Controls:

    • Structural Analog Control: Use a structurally similar but inactive analog of this compound. This control should not produce the same biological effect.

    • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of the intended target. The phenotypic effect should mimic the effect of this compound.

  • Consult Off-Target Prediction Tools: Utilize computational tools to predict potential off-target interactions of this compound based on its chemical structure.

Q5: How can I experimentally validate that the observed phenotype is due to the on-target activity of this compound?

A5: Validating on-target activity is a critical step. The following experimental approaches are recommended:

  • Rescue Experiments:

    • First, confirm that this compound treatment phenocopies the genetic knockdown or knockout of the target protein.

    • Next, introduce a version of the target protein that is resistant to this compound (e.g., through a point mutation in the binding site) into the cells where the endogenous target has been knocked out.

    • If the observed phenotype is reversed upon expression of the resistant target protein in the presence of this compound, it strongly suggests the effect is on-target.

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target in cells or tissues. Techniques like cellular thermal shift assay (CETSA) or proximity ligation assay (PLA) can be used.

  • Profiling against a Panel of Related Proteins: Test the activity of this compound against a panel of proteins that are structurally similar to the intended target (e.g., a kinase panel if the target is a kinase). This will help determine the selectivity of the compound.

Data Presentation

Table 1: Illustrative Kinase Selectivity Profile for this compound

This table provides a hypothetical example of how to present selectivity data for this compound against its intended target and a panel of off-target kinases.

TargetIC50 (nM)Fold Selectivity vs. Target X
Target X (On-Target) 10 1
Kinase A1,200120
Kinase B5,500550
Kinase C>10,000>1,000
Kinase D85085

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity. Higher fold selectivity indicates greater specificity for the on-target.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound by measuring its inhibitory activity against a panel of kinases.

Methodology:

  • Prepare Kinase Panel: A panel of purified, active kinases is sourced. This panel should include kinases that are structurally related to the intended target.

  • Compound Dilution: Prepare a serial dilution of this compound in an appropriate buffer (e.g., DMSO).

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, its specific substrate, and ATP to initiate the reaction.

    • Add the diluted this compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at the optimal temperature for the kinases (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining kinase activity. The method of detection will depend on the assay format (e.g., luminescence-based assays that measure ATP consumption).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the log concentration of this compound.

    • Fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Off-Target Validation via Rescue Experiment

Objective: To confirm that the cellular phenotype observed with this compound treatment is due to its effect on the intended target.

Methodology:

  • Generate Target Knockout Cell Line: Use CRISPR-Cas9 to create a cell line that does not express the intended target of this compound.

  • Create Resistant Target Construct: Introduce a point mutation into the cDNA of the target protein at the binding site of this compound. This mutation should prevent the binding of the compound without affecting the protein's function. Clone this "resistant" target into an expression vector.

  • Transfection: Transfect the target knockout cell line with either an empty vector or the vector expressing the resistant target.

  • Treatment: Treat both sets of transfected cells (empty vector and resistant target) with this compound at a concentration known to produce the phenotype of interest.

  • Phenotypic Analysis: Assess the phenotype in all cell lines (wild-type, knockout, knockout + empty vector, and knockout + resistant target) with and without this compound treatment.

  • Interpretation: If the phenotype is observed in wild-type cells treated with this compound and in the knockout cells, but is absent in the knockout cells expressing the resistant target when treated with this compound, this provides strong evidence that the effect is on-target.

Visualizations

cluster_pathway Hypothetical Signaling Pathway of this compound This compound This compound TargetX Target X (On-Target) This compound->TargetX Inhibits OffTargetA Off-Target A This compound->OffTargetA Inhibits (Weakly) Downstream1 Downstream Effector 1 TargetX->Downstream1 Activates Phenotype Desired Phenotype Downstream1->Phenotype SideEffect1 Side Effect 1 OffTargetA->SideEffect1

Caption: On-target vs. potential off-target pathways of this compound.

cluster_workflow Workflow for Off-Target Effect Identification Start Start: Unexpected Phenotype Observed DoseResponse Perform Dose-Response Curve with this compound Start->DoseResponse Screening Broad Panel Screening (e.g., Kinase Panel) DoseResponse->Screening GeneticValidation Genetic Validation (CRISPR/siRNA) Screening->GeneticValidation Rescue Rescue Experiment with Resistant Mutant GeneticValidation->Rescue Conclusion Conclusion: On-Target vs. Off-Target Rescue->Conclusion

Caption: Experimental workflow for identifying off-target effects.

cluster_troubleshooting Troubleshooting Unexpected Results action_node action_node Start Unexpected Result with This compound? CheckPurity Is Compound Pure and at Correct Conc.? Start->CheckPurity DoseDependent Is Effect Dose-Dependent? CheckPurity->DoseDependent Yes RecheckPurity Action: Verify Compound Purity and Concentration CheckPurity->RecheckPurity No MimicKnockdown Does Genetic Knockdown Mimic the Effect? DoseDependent->MimicKnockdown Yes PerformDoseResponse Action: Perform Dose-Response Curve DoseDependent->PerformDoseResponse No OnTarget Likely On-Target Effect MimicKnockdown->OnTarget Yes OffTarget Potential Off-Target Effect MimicKnockdown->OffTarget No PerformKnockdown Action: Perform Knockdown Experiment OffTarget->PerformKnockdown RecheckPurity->CheckPurity PerformDoseResponse->MimicKnockdown

References

Improving the bioavailability of Z218484536 for in vivo research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the poorly soluble compound Z218484536. The following information is designed to address common challenges encountered during in vivo research and facilitate the improvement of its bioavailability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing very low plasma concentrations of this compound in our animal models after oral administration. What are the likely causes?

A1: Low oral bioavailability of this compound is most likely attributed to its poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract.[1][2] Other contributing factors could include rapid metabolism in the liver (first-pass effect) or poor permeability across the intestinal wall. It is crucial to first characterize the compound's physicochemical properties to identify the primary barrier to absorption.

Q2: How can we improve the solubility of this compound for our in vivo studies?

A2: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble drugs like this compound.[2][3][4] These include:

  • Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area available for dissolution.[2][5]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution profile.[2][5]

  • Lipid-Based Formulations: Formulating this compound in oils, surfactants, or as a self-emulsifying drug delivery system (SEDDS) can significantly improve its solubility and absorption.[4]

  • Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can form a more soluble inclusion complex.[2]

Q3: What initial steps should we take to select the most appropriate formulation strategy?

A3: A systematic approach is recommended. Start by determining the key physicochemical properties of this compound, such as its aqueous solubility, LogP, and pKa. Based on these properties, you can select a suitable formulation strategy. For instance, a highly lipophilic compound may be a good candidate for a lipid-based formulation.

Q4: We are considering a solid dispersion approach. Which polymers are commonly used?

A4: Common hydrophilic polymers used for solid dispersions include polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and polyethylene (B3416737) glycol (PEG). The choice of polymer will depend on the specific properties of this compound and the desired release characteristics.

Q5: Can we administer this compound as a simple suspension in water?

A5: While a simple aqueous suspension is easy to prepare, it often leads to poor and variable absorption for poorly soluble compounds due to their low dissolution rate. To improve absorption, it is advisable to use a formulation that enhances solubility. If a suspension must be used, consider reducing the particle size and including a wetting agent.

Quantitative Data Summary

The following tables present hypothetical data for this compound to guide formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Bioavailability
Molecular Weight550 g/mol High molecular weight may limit permeability.
Aqueous Solubility< 0.1 µg/mLVery low solubility is a major barrier to absorption.
LogP4.5High lipophilicity suggests good permeability but poor solubility.
pKa8.2 (basic)Ionizable, suggesting salt formation is a potential strategy.

Table 2: Comparison of Formulation Strategies on this compound Bioavailability (Hypothetical Data)

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension50 ± 154200 ± 50100 (Reference)
Micronized Suspension150 ± 302600 ± 120300
Solid Dispersion (PVP K30)400 ± 801.51800 ± 350900
SEDDS800 ± 15013200 ± 6001600

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

  • Objective: To reduce the particle size of this compound to the nanometer range to increase its dissolution velocity.

  • Materials:

    • This compound

    • Stabilizer solution (e.g., 1% w/v Poloxamer 407 in deionized water)

    • Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)

    • High-energy planetary ball mill or similar wet milling equipment

  • Procedure:

    • Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.

    • Add the pre-suspension and milling media to the milling chamber. The chamber should be approximately two-thirds full.

    • Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 4-8 hours). Monitor the temperature to prevent degradation.

    • Periodically sample the suspension to measure particle size using a dynamic light scattering (DLS) instrument.

    • Continue milling until the desired particle size (e.g., < 200 nm) is achieved.

    • Separate the nanosuspension from the milling media by filtration or decantation.

    • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)

  • Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with aqueous media in the GI tract.

  • Materials:

    • This compound

    • Oil phase (e.g., Capryol 90)

    • Surfactant (e.g., Kolliphor EL)

    • Co-surfactant (e.g., Transcutol HP)

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • Construct a ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable emulsion.

    • Prepare the SEDDS formulation by accurately weighing and mixing the selected oil, surfactant, and co-surfactant.

    • Add this compound to the mixture and stir until completely dissolved. Gentle heating may be applied if necessary.

    • Evaluate the self-emulsification performance by adding a small amount of the formulation to water and observing the formation of a clear or slightly opalescent microemulsion.

    • Characterize the resulting microemulsion for droplet size, polydispersity index, and drug content.

Visualizations

Troubleshooting_Workflow Start Low in vivo exposure of this compound Assess_Properties Assess Physicochemical Properties (Solubility, LogP, pKa) Start->Assess_Properties Strategy_Selection Select Formulation Strategy Assess_Properties->Strategy_Selection Particle_Size Particle Size Reduction (Micronization/Nanosizing) Strategy_Selection->Particle_Size Poor Dissolution Solid_Dispersion Solid Dispersion Strategy_Selection->Solid_Dispersion Amorphous Potential Lipid_Formulation Lipid-Based Formulation (e.g., SEDDS) Strategy_Selection->Lipid_Formulation High LogP Salt_Formation Salt Formation Strategy_Selection->Salt_Formation Ionizable Formulation_Dev Formulation Development & Optimization Particle_Size->Formulation_Dev Solid_Dispersion->Formulation_Dev Lipid_Formulation->Formulation_Dev Salt_Formation->Formulation_Dev In_Vivo_Testing In Vivo Pharmacokinetic Study Formulation_Dev->In_Vivo_Testing

Caption: Troubleshooting workflow for addressing low bioavailability of this compound.

SEDDS_Mechanism cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract SEDDS This compound in SEDDS (Oil + Surfactant + Co-surfactant) GI_Fluid GI Fluid SEDDS->GI_Fluid Dispersion Microemulsion Fine Oil-in-Water Microemulsion (Drug in solution) GI_Fluid->Microemulsion Self-emulsification Absorption Enhanced Absorption across Intestinal Wall Microemulsion->Absorption

Caption: Mechanism of bioavailability enhancement by a Self-Emulsifying Drug Delivery System (SEDDS).

References

Technical Support Center: Synthesis of (S)-2-(1-(4-chlorophenyl)-3-hydroxy-2,5-dioxopyrrolidin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-(1-(4-chlorophenyl)-3-hydroxy-2,5-dioxopyrrolidin-3-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing the target compound?

A1: A common strategy involves a multi-step synthesis. The first key step is the preparation of N-(4-chlorophenyl)maleimide. This is followed by a stereoselective introduction of the hydroxyl and acetic acid moieties at the 3-position of the pyrrolidine-2,5-dione ring. Finally, deprotection steps may be necessary to yield the final product.

Q2: How can I synthesize the N-(4-chlorophenyl)maleimide precursor?

A2: N-(4-chlorophenyl)maleimide can be synthesized by reacting 4-chloroaniline (B138754) with maleic anhydride (B1165640) to form N-(4-chloro)maleanilic acid, which is then cyclized using a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate (B1210297).

Q3: What are the key challenges in introducing the stereocenter at the C3 position?

A3: The main challenge is achieving high stereoselectivity to obtain the desired (S)-enantiomer. This typically requires the use of chiral catalysts or auxiliaries. Potential side reactions and the purification of the chiral product can also be challenging.

Q4: What methods can be used for the stereoselective introduction of the hydroxyl and acetic acid groups?

A4: Several methods can be explored, including:

  • Asymmetric Dihydroxylation: This involves the dihydroxylation of a suitable precursor, followed by further functionalization.

  • Michael Addition: A stereoselective Michael addition of a nucleophile to the N-(4-chlorophenyl)maleimide can be employed to introduce the acetic acid moiety or a precursor.

  • Enolate Alkylation: Generation of an enolate from a 3-hydroxypyrrolidinone precursor followed by alkylation with a haloacetic acid ester.

Q5: I am observing low yields in the cyclization of N-(4-chloro)maleanilic acid. What could be the issue?

A5: Low yields in the cyclization step can be due to incomplete reaction or side reactions. Ensure that the acetic anhydride is in excess and that the sodium acetate catalyst is anhydrous. Reaction temperature and time are also critical parameters to optimize.

Q6: I am struggling with the purification of the final chiral product. Any suggestions?

A6: Purification of chiral compounds can be complex. Chiral column chromatography (HPLC) is a common method for separating enantiomers. Derivatization of the carboxylic acid to form diastereomeric esters with a chiral alcohol can also facilitate separation by standard chromatography, followed by deprotection.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of N-(4-chlorophenyl)maleimide Incomplete cyclization of the intermediate N-(4-chloro)maleanilic acid.Increase reaction time and/or temperature. Ensure acetic anhydride is in sufficient excess and the sodium acetate is anhydrous.
Side reactions due to moisture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of racemic mixture instead of the (S)-enantiomer Ineffective chiral catalyst or auxiliary.Screen different chiral catalysts or auxiliaries. Ensure the catalyst is not degraded.
Non-optimal reaction conditions (temperature, solvent) for stereoselectivity.Optimize reaction temperature and solvent polarity. Lower temperatures often favor higher stereoselectivity.
Difficulty in introducing the acetic acid moiety at C3 Steric hindrance at the C3 position.Use a more reactive electrophile or a stronger nucleophile. Consider a different synthetic route where this group is introduced earlier.
Low reactivity of the enolate (if using this method).Use a stronger base to generate the enolate. Optimize the reaction temperature for enolate formation and subsequent alkylation.
Side reactions during deprotection of the ester group Harsh deprotection conditions leading to degradation of the molecule.Use milder deprotection methods. For example, for a t-butyl ester, use trifluoroacetic acid at room temperature instead of stronger acids. For a benzyl (B1604629) ester, use catalytic hydrogenation.
Epimerization at the chiral center during deprotection.Use neutral or slightly acidic deprotection conditions if possible. Monitor the reaction closely and avoid prolonged reaction times.
Poor separation of enantiomers during purification Unsuitable chiral stationary phase for HPLC.Screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type).
Co-elution with impurities.Perform a preliminary purification by standard column chromatography to remove major impurities before attempting chiral separation.

Experimental Protocols

Synthesis of N-(4-chlorophenyl)maleimide

This two-step protocol is adapted from established methods.

Step 1: Synthesis of N-(4-chloro)maleanilic acid

  • Dissolve maleic anhydride (1.0 eq) in a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of 4-chloroaniline (1.0 eq) in the same solvent to the maleic anhydride solution with stirring.

  • Stir the resulting suspension at room temperature for 1-2 hours.

  • Collect the precipitated N-(4-chloro)maleanilic acid by vacuum filtration and wash with cold solvent.

  • Dry the product under vacuum. The product is typically used in the next step without further purification.

Step 2: Cyclization to N-(4-chlorophenyl)maleimide

  • Prepare a slurry of N-(4-chloro)maleanilic acid (1.0 eq) and anhydrous sodium acetate (0.2-0.5 eq) in acetic anhydride (5-10 eq).

  • Heat the mixture at 60-80°C for 1-2 hours.

  • Cool the reaction mixture and pour it into ice-water with vigorous stirring to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol (B145695) to obtain pure N-(4-chlorophenyl)maleimide.

Parameter Value
Yield (Step 1) >95%
Yield (Step 2) 70-85%
Reaction Time (Step 1) 1-2 hours
Reaction Time (Step 2) 1-2 hours
Purity (after recrystallization) >98%

Visualizations

Experimental Workflow

experimental_workflow cluster_0 Synthesis of N-(4-chlorophenyl)maleimide cluster_1 Stereoselective Functionalization cluster_2 Final Product Synthesis A Maleic Anhydride + 4-Chloroaniline B N-(4-chloro)maleanilic acid A->B Acylation C N-(4-chlorophenyl)maleimide B->C Cyclization (Acetic Anhydride, NaOAc) D Stereoselective Reaction (e.g., Asymmetric Michael Addition) C->D E Protected Intermediate F Deprotection E->F G (S)-2-(1-(4-chlorophenyl)-3-hydroxy- 2,5-dioxopyrrolidin-3-yl)acetic acid F->G

Caption: A generalized workflow for the synthesis of the target compound.

Troubleshooting Logic

troubleshooting_logic Start Low Yield or Purity Issue Step Identify Synthesis Step Start->Step Precursor Precursor Synthesis: N-(4-chlorophenyl)maleimide Step->Precursor Step 1/2 Stereo Stereoselective Step Step->Stereo Step 3 Deprotect Deprotection Step Step->Deprotect Step 4 CheckReagents Check Reagent Purity and Stoichiometry Precursor->CheckReagents OptimizeCond Optimize Reaction Conditions (T, t) Precursor->OptimizeCond Stereo->OptimizeCond CheckCatalyst Check Catalyst Activity and Loading Stereo->CheckCatalyst Deprotect->OptimizeCond Purify Improve Purification Technique CheckReagents->Purify OptimizeCond->Purify CheckCatalyst->Purify End Problem Resolved Purify->End

Caption: A logical flow for troubleshooting common synthesis issues.

Minimizing Z218484536 toxicity in primary cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of Z218484536 in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and brain-penetrant inhibitor of phosphoserine phosphatase (PSPH) with a binding affinity (Kd) of approximately 0.23 μM.[1] PSPH is a key enzyme that catalyzes the final step in the L-serine biosynthesis pathway, converting O-phospho-L-serine into L-serine.[1][2][3] By inhibiting PSPH, this compound leads to a reduction in intracellular levels of L-serine and D-serine.[1]

Q2: Why am I observing high toxicity in my primary cell cultures even at low concentrations of this compound?

Primary cells can be more sensitive to metabolic perturbations than immortalized cell lines.[4] The primary mechanism of this compound is the depletion of intracellular L-serine, which is crucial for protein synthesis, nucleotide metabolism, and glutathione (B108866) synthesis.[3] Different primary cell types have varying dependencies on de novo serine synthesis. If your primary cells are highly reliant on this pathway and have limited capacity to uptake serine from the culture medium, they will be more susceptible to the effects of this compound.

Q3: Can I supplement my culture medium to reduce this compound-induced toxicity?

Yes, supplementing the culture medium with L-serine may help rescue the cells from the toxic effects of this compound. The optimal concentration of L-serine supplementation will need to be determined empirically for your specific primary cell type. It is also worth considering supplementation with downstream metabolites like glycine (B1666218), as serine is a major source for glycine production.

Q4: Are there any known off-target effects of this compound?

Currently, there is limited publicly available information on the off-target effects of this compound. As with any novel small molecule inhibitor, it is possible that off-target activities may contribute to cytotoxicity. If you observe unexpected cellular phenotypes that cannot be explained by serine depletion, further investigation into potential off-target effects may be necessary.

Troubleshooting Guide

Problem: High variability in cytotoxicity results between different batches of primary cells.

  • Possible Cause 1: Inherent Biological Variability. Primary cells isolated from different donors or even different passages of the same donor can exhibit significant biological variability. This can manifest as differences in metabolic dependencies and drug sensitivity.

  • Solution 1: Characterize each new batch of primary cells for their baseline sensitivity to this compound. Whenever possible, use cells from the same donor and low passage numbers for a set of experiments.

  • Possible Cause 2: Cell Health and Plating Density. The initial health and density of the primary cells at the time of treatment can influence their response to this compound. Stressed or sparsely plated cells may be more vulnerable.

  • Solution 2: Ensure consistent cell handling procedures. Optimize plating density to ensure a healthy, sub-confluent monolayer during the experiment.

Problem: this compound appears to be more toxic in my specific primary cell type compared to what has been reported for other cell types.

  • Possible Cause: Cell-Type Specific Dependency on Serine Synthesis. As noted in a recent study, this compound markedly reduced serine levels in primary astrocytes but had a less pronounced effect on the proliferation of some tumor cell lines.[5] This highlights the cell-type-specific nature of its effects. Your primary cells may be particularly dependent on the PSPH-mediated serine synthesis pathway.

  • Solution: Perform a dose-response curve to determine the precise EC50 and IC50 values for your specific primary cell type. Consider conducting rescue experiments with L-serine to confirm that the observed toxicity is indeed due to the inhibition of serine synthesis.

Data Presentation

The following tables provide examples of how to structure quantitative data from cytotoxicity assessments of this compound.

Table 1: Example of a Dose-Response Cytotoxicity Analysis.

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
0.585.7 ± 6.2
165.3 ± 7.8
540.1 ± 5.9
1022.5 ± 4.3
505.8 ± 2.1

Table 2: Example of a Time-Course Cytotoxicity Analysis at a Fixed Concentration (e.g., 5 µM).

Time (hours)Cell Viability (%) (Mean ± SD)
0100 ± 3.8
695.1 ± 4.2
1280.6 ± 5.5
2442.3 ± 6.1
4815.9 ± 3.7

Experimental Protocols

Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Primary cells

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed primary cells into a 96-well plate at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Mandatory Visualizations

G cluster_inhibitor cluster_outcome PG3 3-Phosphoglycerate PHP 3-Phosphohydroxypyruvate PG3->PHP PHGDH PSER O-Phospho-L-serine PHP->PSER PSAT1 SER L-Serine PSER->SER PSPH PROT Protein Synthesis SER->PROT NUC Nucleotide Synthesis SER->NUC GSH Glutathione Synthesis SER->GSH Z21 This compound Z21->PSER STRESS Cellular Stress / Cytotoxicity PROT->STRESS NUC->STRESS GSH->STRESS

Caption: Mechanism of this compound-induced cytotoxicity.

G start Start seed Seed Primary Cells in 96-well Plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat Cells with this compound (Include Vehicle Control) incubate1->treat prepare Prepare Serial Dilutions of this compound prepare->treat incubate2 Incubate for Desired Duration (e.g., 24-72h) treat->incubate2 assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate2->assay read Read Plate on Spectrophotometer assay->read analyze Analyze Data (Calculate % Viability, IC50) read->analyze end End analyze->end

Caption: Experimental workflow for cytotoxicity assessment.

References

Z218484536 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving the hypothetical mTOR pathway inhibitor, Z218484536.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the mTOR (mechanistic Target of Rapamycin) signaling pathway. It specifically targets the mTORC1 complex, preventing the phosphorylation of its downstream substrates, such as S6 kinase (S6K) and 4E-BP1. This inhibition leads to a reduction in protein synthesis and cell proliferation.

Q2: What are the recommended cell-based assay conditions for this compound?

A2: For optimal performance, it is recommended to dissolve this compound in DMSO to create a stock solution. The final concentration of DMSO in the cell culture media should be kept below 0.1% to avoid solvent-induced artifacts. The effective concentration of this compound may vary depending on the cell line and should be determined empirically through a dose-response experiment.

Q3: How can I best assess the downstream effects of this compound treatment?

A3: The most direct method to assess the downstream effects of this compound is to perform a western blot analysis on key mTORC1 pathway proteins. Specifically, examining the phosphorylation status of S6K (at Thr389) and 4E-BP1 (at Ser65) is recommended. A significant decrease in the phosphorylation of these proteins following treatment is indicative of successful mTORC1 inhibition.

Troubleshooting Guides

Problem 1: No observable effect on cell proliferation after this compound treatment.

  • Possible Cause 1: Inactive Compound.

    • Solution: Ensure the proper storage of this compound, which should be desiccated at -20°C. Prepare fresh stock solutions in high-quality, anhydrous DMSO. Verify the activity of a new batch of the compound on a sensitive, well-characterized cell line.

  • Possible Cause 2: Sub-optimal Concentration.

    • Solution: Perform a dose-response experiment to determine the IC50 value for your specific cell line. A typical starting range for in vitro studies is between 10 nM and 10 µM.

  • Possible Cause 3: Cell Line Insensitivity.

    • Solution: Some cell lines may have intrinsic or acquired resistance to mTOR inhibitors. Confirm the presence and activity of the mTOR pathway in your cell line. Consider using a positive control, such as rapamycin, to validate the experimental setup.

Problem 2: High background signal in Western blot analysis for phospho-proteins.

  • Possible Cause 1: Sub-optimal Antibody Dilution.

    • Solution: Titrate the primary and secondary antibodies to determine the optimal dilution that maximizes the signal-to-noise ratio.

  • Possible Cause 2: Inadequate Blocking.

    • Solution: Increase the blocking time and consider using a different blocking agent. For phospho-specific antibodies, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often more effective than milk.

  • Possible Cause 3: Insufficient Washing.

    • Solution: Increase the number and duration of washes between antibody incubations to remove non-specific binding.

Experimental Protocols & Data

Table 1: Dose-Response of this compound on Cell Viability
Concentration (nM)% Viability (Cell Line A)% Viability (Cell Line B)
0 (Vehicle)100100
109598
508290
1006578
5004055
10002535
Methodology: Cell Viability Assay
  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Replace the existing medium with the medium containing various concentrations of this compound or a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add a resazurin-based reagent to each well and incubate for 4 hours.

  • Measure the fluorescence at an excitation/emission wavelength of 560/590 nm to determine cell viability.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex | Inhibits Rheb Rheb-GTP TSC_Complex->Rheb | Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 This compound This compound This compound->mTORC1 | Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis

Caption: Simplified mTOR signaling pathway indicating the inhibitory action of this compound on mTORC1.

Western_Blot_Workflow start Start: Cell Lysate Preparation protein_quant Protein Quantification (BCA Assay) start->protein_quant sds_page SDS-PAGE (Protein Separation) protein_quant->sds_page transfer Protein Transfer (to PVDF Membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (p-S6K) blocking->primary_ab wash1 Washing (3x TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conj.) wash1->secondary_ab wash2 Washing (3x TBST) secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection end End: Data Analysis detection->end

Caption: Standard experimental workflow for Western blot analysis of mTOR pathway proteins.

Enhancing the signal-to-noise ratio in Z218484536-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Z218484536-Based Assays

Introduction

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing this compound-based assays. While "this compound" does not correspond to a publicly documented specific molecule or assay, this guide leverages best practices from analogous biological assays (e.g., fluorescence-based enzyme or cellular assays) to address common challenges. The following troubleshooting guides and FAQs are designed to help you enhance the signal-to-noise ratio and ensure the robustness and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio and why is it important in this compound-based assays?

The signal-to-noise ratio (S/N) is a critical parameter that measures the strength of your experimental signal (e.g., fluorescence from a positive control) relative to the background signal (e.g., fluorescence from a negative control or blank). A high S/N ratio is essential for distinguishing true biological effects from random noise, thereby increasing the sensitivity and reliability of the assay. In drug discovery screenings, a robust S/N ratio is crucial for confidently identifying hits and avoiding false positives or negatives.

Q2: What are the primary sources of noise in a typical this compound-based assay?

Noise can originate from multiple sources, including:

  • Reagent-related issues: Impurities in reagents, substrate instability, or non-specific binding of detection molecules.

  • Instrumentation: Detector sensitivity, light source fluctuations, and autofluorescence from microplates.

  • Experimental technique: Inconsistent pipetting, improper mixing, timing errors, and well-to-well contamination.

  • Sample-related factors: Autofluorescence of test compounds, or interference with the assay chemistry.

Q3: How do I calculate the signal-to-noise ratio for my this compound assay?

The signal-to-noise ratio is typically calculated as:

S/N = (Mean of the signal from positive control wells) / (Mean of the signal from negative control wells)

For a more statistically robust assessment, the signal-to-background ratio (S/B) is often used and is calculated similarly. Another important metric is the Z'-factor, which also accounts for the standard deviation of the signals:

Z' = 1 - (3 * (SD of positive control + SD of negative control)) / |Mean of positive control - Mean of negative control|

A Z'-factor > 0.5 is generally considered indicative of an excellent assay.

Troubleshooting Guide

This guide addresses specific issues you may encounter while performing this compound-based assays.

Issue 1: High Background Signal

A high background signal can mask the true signal from your experiment, leading to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Autofluorescence of Assay Plate Test different types of microplates (e.g., black plates for fluorescence assays) to find one with minimal autofluorescence at your assay's excitation and emission wavelengths.
Substrate Instability/Degradation Prepare the substrate solution fresh for each experiment. Protect it from light and store it at the recommended temperature.
Contaminated Reagents Use high-purity reagents and solvents (e.g., molecular biology grade water). Filter-sterilize buffers if necessary.
Non-specific Binding of Detection Antibody/Probe Increase the concentration of the blocking agent (e.g., BSA, casein) in your assay buffer. Optimize washing steps by increasing the number or duration of washes.
High Concentration of Detection Reagent Titrate the detection reagent to determine the optimal concentration that provides a strong signal without elevating the background.
Issue 2: Low Signal Intensity

A weak signal can make it difficult to distinguish between the sample and the background.

Potential Cause Recommended Solution
Sub-optimal Reagent Concentrations Perform titration experiments for key reagents (e.g., enzyme, substrate, detection molecules) to find the optimal concentrations for a robust signal.
Incorrect Incubation Times Optimize incubation times for all steps of the assay. A kinetic study can help determine the optimal time point for signal measurement.
Inappropriate Assay Buffer Conditions Verify and optimize the pH, ionic strength, and presence of any necessary co-factors in the assay buffer.
Degraded Enzyme/Protein of Interest Ensure proper storage and handling of the enzyme or protein. Use fresh aliquots for each experiment to avoid freeze-thaw cycles.
Instrument Settings Not Optimized Adjust the gain, exposure time, and other settings on your plate reader to maximize signal detection.
Issue 3: High Well-to-Well Variability

High variability across replicate wells can lead to poor reproducibility and difficulty in interpreting the data.

Potential Cause Recommended Solution
Inaccurate Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.
Inadequate Mixing of Reagents Gently mix the contents of each well after adding reagents by pipetting up and down or using an orbital shaker.
Edge Effects in Microplate Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water.
Temperature Gradients Across the Plate Ensure the microplate is uniformly equilibrated to the assay temperature before adding reagents and during incubation.

Experimental Protocols

Protocol: General this compound Fluorescence-Based Enzyme Assay

This protocol provides a general workflow for a hypothetical this compound assay measuring the activity of a target enzyme.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20.

    • Enzyme Stock: Prepare a 10X stock solution of the target enzyme in assay buffer.

    • Substrate Stock: Prepare a 10X stock solution of the fluorogenic substrate in DMSO.

    • Inhibitor/Compound Stock: Prepare serial dilutions of test compounds in DMSO.

  • Assay Procedure:

    • Add 2 µL of the test compound or DMSO (for controls) to the wells of a black, 384-well microplate.

    • Add 18 µL of the enzyme solution (1X final concentration) to each well.

    • Mix gently and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of the substrate solution (1X final concentration) to each well.

    • Mix the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the mean fluorescence of the blank wells (no enzyme) from all other wells.

    • Calculate the percent inhibition for each compound concentration relative to the positive control (enzyme + substrate + DMSO).

    • Calculate the signal-to-noise ratio using the positive and negative controls.

Visualizations

G cluster_0 Troubleshooting Workflow start Low S/N Ratio issue1 High Background? start->issue1 issue2 Low Signal? issue1->issue2 No sol1 Optimize Plate/Reagents Increase Wash Steps issue1->sol1 Yes issue3 High Variability? issue2->issue3 No sol2 Titrate Reagents Optimize Incubation issue2->sol2 Yes sol3 Check Pipetting Improve Mixing issue3->sol3 Yes end Acceptable S/N Ratio issue3->end No sol1->end sol2->end sol3->end G cluster_1 Hypothetical this compound Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor This compound This compound (Kinase) Receptor->this compound activates Substrate Substrate This compound->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Signal Detectable Signal pSubstrate->Signal G cluster_2 This compound Assay Workflow A 1. Add Compound/Control to Plate B 2. Add Enzyme Solution A->B C 3. Pre-incubate B->C D 4. Add Substrate C->D E 5. Incubate (Reaction) D->E F 6. Read Plate (Fluorescence) E->F G 7. Analyze Data F->G

Validation & Comparative

Validating the Anticancer Activity of ATNM-400 in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical anticancer activity of ATNM-400, a novel antibody-drug conjugate, with standard-of-care therapies in various xenograft models. The data presented is intended to offer a comprehensive overview of its efficacy, supported by experimental details, to inform further research and development.

Comparative Efficacy of ATNM-400 in Xenograft Models

ATNM-400, an Actinium-225 (Ac-225) antibody radioconjugate, has demonstrated significant antitumor activity in multiple preclinical solid tumor models.[1] It targets a non-PSMA protein that is highly expressed in several cancers, including prostate, lung, and breast cancer.[1] A key feature of ATNM-400 is its potential to overcome resistance to current targeted therapies.[2]

Prostate Cancer Xenograft Models

In preclinical prostate cancer models, ATNM-400 has shown potent, dose-dependent cytotoxicity and tumor growth inhibition.[3][4][5]

Treatment GroupXenograft ModelDosageKey Outcome
ATNM-400 22RV1 and DU14520 µCi/kg (single dose)68.5% tumor growth inhibition[4][5]
ATNM-400 22RV1 and DU14540 µCi/kg (single dose)99.8% tumor growth inhibition[4][5]
ATNM-400 Pluvicto-resistant modelsNot specifiedRobust antitumor activity[6]
Pluvicto (177Lu-PSMA-617) 22Rv1Not specifiedLess efficacious than ATNM-400[6]
Breast Cancer Xenograft Models

ATNM-400 has shown significant efficacy in various breast cancer subtypes, including models resistant to standard-of-care therapies like tamoxifen (B1202) and trastuzumab.[2]

Treatment GroupXenograft ModelDosageKey Outcome
ATNM-400 HR+ MCF-7Not specifiedRobust tumor growth inhibition (TGI) exceeding 100% at higher doses
ATNM-400 Triple-Negative (MDA-MB-468)Not specifiedRobust tumor growth inhibition (TGI) exceeding 100% at higher doses
ATNM-400 Tamoxifen-resistantNot specifiedRetained significant efficacy
ATNM-400 Trastuzumab-resistantNot specifiedRetained significant efficacy
Lung Cancer Xenograft Models

Preclinical studies in non-small cell lung cancer (NSCLC) models have also demonstrated the potent antitumor activity of ATNM-400.[1]

Treatment GroupXenograft ModelDosageKey Outcome
ATNM-400 NCI-H1975 and Calu-320-40 µCi/kgTumor growth inhibition ranging from 47.0% to 135.1%[1]

Mechanism of Action and Signaling Pathways

ATNM-400 is an antibody-radioconjugate that delivers a potent alpha-emitting radionuclide, Actinium-225, to cancer cells.[5] The antibody component of ATNM-400 binds to a specific, non-PSMA target protein that is overexpressed on the surface of various solid tumor cells.[1] Following binding, the complex is internalized by the cancer cell. The emitted alpha particles from the Ac-225 payload induce irreparable double-strand DNA breaks, leading to potent and targeted cancer cell death.[7]

ATNM_400_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ATNM_400 ATNM-400 (Antibody-Ac-225 Conjugate) Tumor_Cell_Receptor Tumor-Specific Receptor (Non-PSMA) ATNM_400->Tumor_Cell_Receptor Binding Internalization Internalization Tumor_Cell_Receptor->Internalization Receptor-Mediated Endocytosis DNA_Damage Double-Strand DNA Breaks Internalization->DNA_Damage Release of Ac-225 Alpha Particle Emission Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis

Figure 1: Mechanism of action of ATNM-400.

Experimental Protocols

The following provides a generalized experimental protocol for evaluating the anticancer activity of novel compounds in xenograft models, based on standard practices.

Cell Lines and Animal Models
  • Cell Lines: Human cancer cell lines relevant to the cancer type under investigation are used. For instance, 22RV1 and DU145 for prostate cancer, MCF-7 and MDA-MB-468 for breast cancer, and NCI-H1975 and Calu-3 for lung cancer.[1]

  • Animal Models: Immunocompromised mice, such as athymic nude or NOD/SCID mice, are typically used to prevent rejection of the human tumor xenografts.

Tumor Implantation and Growth
  • Cancer cells are cultured and harvested.

  • A specific number of cells (e.g., 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.

  • Tumor growth is monitored regularly by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

  • When tumors reach a predetermined size (e.g., 100-200 mm^3), the animals are randomized into treatment and control groups.

Drug Administration
  • Test Article (e.g., ATNM-400): Administered via a clinically relevant route (e.g., intravenously). Dosing schedules can be single or multiple doses.

  • Comparator/Standard-of-Care: Administered according to established protocols.

  • Vehicle Control: The formulation buffer without the active drug is administered to the control group.

Efficacy Evaluation
  • Tumor Growth Inhibition (TGI): Tumor volumes are measured at regular intervals throughout the study. TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • Body Weight and Clinical Observations: Animals are monitored for any signs of toxicity, and body weights are recorded regularly.

  • Survival Analysis: In some studies, animals are monitored until a predetermined endpoint (e.g., tumor volume reaches a specific size) to assess the impact of treatment on survival.

Workflow Diagram

Xenograft_Study_Workflow Cell_Culture Cancer Cell Line Culture & Expansion Tumor_Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth to Predetermined Size Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (ATNM-400, Comparator, Vehicle) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint (e.g., specific tumor volume) Monitoring->Endpoint Analysis Data Analysis (TGI, Survival) Endpoint->Analysis

Figure 2: General workflow for a xenograft efficacy study.

Logical Framework for Comparative Analysis

The validation of a novel anticancer agent like ATNM-400 in xenograft models follows a logical progression from initial efficacy assessment to comparison with existing therapies and investigation in more challenging, treatment-resistant scenarios.

Comparative_Analysis_Framework Efficacy Establish Monotherapy Efficacy of ATNM-400 Comparison Compare with Standard-of-Care Efficacy->Comparison Resistance Evaluate in Treatment- Resistant Models Comparison->Resistance Conclusion Validate Anticancer Activity & Potential Resistance->Conclusion

Figure 3: Logical flow for validating anticancer activity.

References

Comparative Analysis of a Novel Anticonvulsant Candidate: Z218484536 (Compound Z)

Author: BenchChem Technical Support Team. Date: December 2025

To our audience of researchers, scientists, and drug development professionals: This guide provides a comparative framework for evaluating the preclinical profile of a novel anticonvulsant agent, referred to herein as Compound Z (Z218484536) . As of December 2025, no public scientific literature or experimental data is available for a compound with the identifier "this compound." Therefore, this document serves as a template, outlining the essential comparisons, experimental methodologies, and data presentation formats required for a comprehensive analysis against established anticonvulsant drugs. The provided data for known anticonvulsants is based on published literature and is intended to serve as a benchmark for the evaluation of Compound Z.

Executive Summary

The development of new antiepileptic drugs (AEDs) is critical for patients who remain resistant to current therapies or experience dose-limiting side effects. This guide compares the hypothetical novel agent, Compound Z, with a panel of widely used first and second-generation anticonvulsants: Phenytoin, Carbamazepine (B1668303), Valproic Acid, Lamotrigine, and Levetiracetam. The comparison focuses on preclinical efficacy in standard rodent seizure models and neurotoxicity, providing a basis for assessing the potential therapeutic index of Compound Z.

Comparative Efficacy and Neurotoxicity

A primary goal in anticonvulsant drug discovery is to identify compounds with a wide therapeutic window, meaning high efficacy at doses that produce minimal adverse effects. Efficacy is often determined in animal models that mimic different seizure types, while neurotoxicity is commonly assessed by observing motor impairment.

Data Presentation: Anticonvulsant and Neurotoxicant Screening Data

The following table summarizes the median effective dose (ED₅₀) of Compound Z (hypothetical data) and known anticonvulsants in three standard mouse models of seizure: the Maximal Electroshock (MES) test, the subcutaneous Pentylenetetrazol (scPTZ) test, and the 6-Hertz (6-Hz) psychomotor seizure test. The median toxic dose (TD₅₀), determined by the rotorod test for motor impairment, is also presented. The Protective Index (PI), calculated as TD₅₀/ED₅₀, offers a quantitative measure of the therapeutic window.

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6-Hz ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
Compound Z Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Phenytoin8.9 - 11.89[1]> 800[2]> 10065.8 - 95.59[1]~5.5 - 10.7 (MES)
Carbamazepine7.5 - 11.8[3][4]40.92[1]20-4053.6[5]~4.5 - 7.1 (MES)
Valproic Acid216.9 - 370[4][6]130.64 - 348[6][7]150-300418.35[2]~1.1 - 1.9 (MES)
Lamotrigine8.5[8]30-504.830-50~3.5 - 5.9 (MES)
Levetiracetam> 100Ineffective[9]17.6[10]1601[5]> 16 (MES); ~91 (6-Hz)

Note: ED₅₀ and TD₅₀ values can vary based on animal strain, experimental conditions, and route of administration. The data presented are representative values from intraperitoneal (i.p.) or oral (p.o.) administration in mice.

Mechanisms of Action: A Comparative Overview

Understanding the mechanism of action is crucial for predicting a drug's clinical utility and potential side effects. Known anticonvulsants operate through various pathways to reduce neuronal hyperexcitability.

  • Phenytoin and Carbamazepine: Primarily act by blocking voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the repetitive firing of action potentials.[11][12]

  • Valproic Acid: Has a broad mechanism of action, including the blockade of voltage-gated sodium channels and T-type calcium channels, and increasing the concentration of the inhibitory neurotransmitter GABA.[13][14]

  • Lamotrigine: Also a sodium channel blocker, it inhibits the release of excitatory neurotransmitters like glutamate.[8][15][16]

  • Levetiracetam: Possesses a unique mechanism, binding to the synaptic vesicle protein 2A (SV2A), which is thought to modulate neurotransmitter release.[4][17][18]

The potential mechanism of Compound Z would be elucidated through further in vitro and in vivo studies, such as electrophysiological patch-clamp assays and receptor binding studies.

Anticonvulsant Mechanisms of Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Na_Channel Voltage-Gated Na+ Channel Glutamate_Vesicle Glutamate Vesicle Na_Channel->Glutamate_Vesicle Triggers Release Ca_Channel Voltage-Gated Ca2+ Channel Ca_Channel->Glutamate_Vesicle Triggers Release SV2A SV2A SV2A->Glutamate_Vesicle Modulates Release Excitatory_Signal Excitatory Signal Glutamate_Vesicle->Excitatory_Signal Glutamate Release GABA_Metabolism GABA Metabolism PHT_CBZ Phenytoin Carbamazepine PHT_CBZ->Na_Channel Inhibits LTG Lamotrigine LTG->Na_Channel Inhibits VPA Valproic Acid VPA->Na_Channel Inhibits VPA->Ca_Channel Inhibits VPA->GABA_Metabolism Inhibits LEV Levetiracetam LEV->SV2A Binds to Compound_Z Compound Z (Hypothetical) Compound_Z->Na_Channel ? Compound_Z->Ca_Channel ? Compound_Z->SV2A ? Compound_Z->GABA_Metabolism ?

Caption: Comparative signaling pathways of known anticonvulsants and the hypothetical target of Compound Z.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and comparison of results. The following are methodologies for the key in vivo experiments cited in this guide.

Anticonvulsant Screening Workflow

The general workflow for screening a novel compound like Compound Z involves a tiered approach, starting with broad screening models and progressing to more specific tests and dose-response determinations.

Anticonvulsant Screening Workflow Start Synthesize & Characterize Compound Z Screening Initial Screening (MES, scPTZ, 6-Hz tests) at fixed doses Start->Screening Dose_Response Dose-Response Evaluation Determine ED₅₀ Screening->Dose_Response If Active Neurotoxicity Neurotoxicity Assessment (Rotarod Test) Determine TD₅₀ Dose_Response->Neurotoxicity PI_Calc Calculate Protective Index (PI = TD₅₀ / ED₅₀) Neurotoxicity->PI_Calc Advanced Advanced Characterization (e.g., Chronic Models, Mechanism of Action Studies) PI_Calc->Advanced Favorable PI

Caption: General experimental workflow for preclinical evaluation of a novel anticonvulsant compound.

Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures and is effective at identifying drugs that prevent seizure spread.

  • Apparatus: An electroconvulsive shock device with corneal electrodes.

  • Animals: Typically male mice (e.g., CF-1 strain, 20-25g).

  • Procedure:

    • Administer Compound Z or a reference drug (e.g., Phenytoin) via the desired route (e.g., intraperitoneal injection).

    • After a predetermined pretreatment time (to allow for drug absorption and distribution), apply a drop of saline or local anesthetic to the animal's corneas.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via the corneal electrodes.[19]

    • Observe the animal for the presence or absence of a tonic hindlimb extension.

  • Endpoint: The abolition of the tonic hindlimb extension is considered protection.[19] The ED₅₀ is the dose that protects 50% of the animals.

Subcutaneous Pentylenetetrazol (scPTZ) Test

This model is used to identify compounds that may be effective against myoclonic and absence seizures by raising the seizure threshold.

  • Apparatus: Standard observation cages.

  • Animals: Male mice (20-25g).

  • Procedure:

    • Administer Compound Z or a reference drug.

    • After the pretreatment period, inject a convulsant dose of Pentylenetetrazol (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the neck.[20]

    • Place the animal in an individual observation cage and observe for 30 minutes.

  • Endpoint: The absence of a clonic seizure (lasting at least 5 seconds) within the observation period indicates protection. The ED₅₀ is the dose that protects 50% of the animals.[20]

6-Hertz (6-Hz) Psychomotor Seizure Test

This model is considered to represent therapy-resistant partial seizures.

  • Apparatus: An electroconvulsive shock device with corneal electrodes.

  • Animals: Male mice (20-25g).

  • Procedure:

    • Administer the test compound or reference drug.

    • After the pretreatment period and application of saline/anesthetic to the corneas, deliver a low-frequency, long-duration electrical stimulus (e.g., 6 Hz, 32 mA, 0.2 ms (B15284909) pulse width for 3 seconds).[21][22]

    • Observe the animal for seizure activity, characterized by behaviors such as stun, forelimb clonus, and rearing.

  • Endpoint: The animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulation.[21] The ED₅₀ is the dose that protects 50% of the animals.

Rotarod Neurotoxicity Test

This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.

  • Apparatus: A rotating rod apparatus (rotarod).

  • Animals: Male mice (20-25g).

  • Procedure:

    • Train the mice to remain on the rotating rod (e.g., at a constant speed of 6-10 rpm) for a set duration (e.g., 1-2 minutes) in pre-test sessions.

    • On the test day, administer Compound Z or a reference drug.

    • At the time of expected peak effect, place the animal on the rotating rod.

  • Endpoint: The inability of the animal to remain on the rod for the predetermined time (e.g., 1 minute) is defined as neurotoxicity. The TD₅₀ is the dose that causes 50% of the animals to fail the test.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative analysis of the novel anticonvulsant candidate this compound (Compound Z). By systematically evaluating its efficacy and safety profile against established drugs using standardized preclinical models, researchers can generate the critical data needed to assess its therapeutic potential. Should Compound Z demonstrate a promising profile—particularly a high Protective Index and efficacy in models of drug-resistant seizures like the 6-Hz test—further investigation into its mechanism of action, pharmacokinetic properties, and performance in chronic epilepsy models would be warranted.

References

No Antimicrobial Activity Data Available for Z218484536, a Investigational Antiepileptic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for the antimicrobial spectrum of the compound Z218484536 have yielded no information regarding any antibacterial or antifungal properties. All available data exclusively identify this compound as a selective, brain-penetrant phosphoserine phosphatase (PSPH) inhibitor.[1][2][3][4][5] This compound is under investigation for its potential therapeutic effects in neurological disorders, specifically for its ability to reduce L-serine and D-serine levels in astrocytes and suppress epileptic seizures.[1][2][3][6]

Research articles and pharmacological data sheets consistently describe this compound's mechanism of action as the inhibition of PSPH, an enzyme involved in the serine biosynthesis pathway.[2][7][8] Its potential application is in the treatment of temporal lobe epilepsy (TLE), and studies have demonstrated its efficacy in animal models of this condition.[1][2][9]

There are no published studies, patents, or any other form of documentation that suggest this compound has been evaluated for antimicrobial activity. The compound's known targets and mechanism of action are not typically associated with antimicrobial effects.

Therefore, a comparison guide on the antimicrobial spectrum of this compound cannot be provided as there is no experimental data to support such a profile. The core requirements of data presentation on antimicrobial activity, detailed experimental protocols for such tests, and related signaling pathways are not applicable based on the current scientific literature.

For researchers, scientists, and drug development professionals interested in this compound, the focus of investigation remains in the field of neurology and the treatment of epilepsy. There is currently no basis for its consideration as an antimicrobial agent.

References

A Comparative Analysis of Pyrrolidine-2,5-dione Derivatives: Benchmarking Against the Hypothetical Compound Z218484536

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of various pyrrolidine-2,5-dione derivatives. Due to the absence of publicly available data for the specific compound Z218484536, this document establishes a framework for its potential evaluation by summarizing existing data on structurally related molecules.

The pyrrolidine-2,5-dione scaffold, also known as the succinimide (B58015) ring, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] These derivatives have been extensively explored for their therapeutic potential, demonstrating anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[3][4] This guide will delve into the quantitative data supporting these activities, outline common experimental protocols for their assessment, and visualize key signaling pathways and experimental workflows.

Data Presentation: A Quantitative Comparison of Biological Activities

The following tables summarize the inhibitory activities of several reported pyrrolidine-2,5-dione derivatives against various biological targets. This data provides a benchmark for evaluating the potential efficacy of novel analogs like this compound.

Table 1: Anticancer Activity of Pyrrolidine-2,5-dione Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Pyrazoline-substituted hybrid (S2)MCF70.78 ± 0.01[5]
Pyrazoline-substituted hybrid (S2)HT290.92 ± 0.15[5]
Pyrazoline-substituted hybridMCF70.42 - 0.78[6]
5iMCF-71.496[2]
5lMCF-71.831[2]
Les-6287SCC-1510.18 - 32.75 (EC50)[6]
Les-6294SCC-1510.18 - 32.75 (EC50)[6]
Les-6328SCC-1510.18 - 32.75 (EC50)[6]

Table 2: Anti-inflammatory Activity of Pyrrolidine-2,5-dione Derivatives

Compound/DerivativeTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
13eCOX-20.9831.5[7]
78COX-20.051 ± 0.001-[5]
Compound 23COX-2204.08-[8]
Compound 31COX-268.60-[8]
Compound 44COX-250.93-[8]
Compound 235-LOX138-[8]
Compound 315-LOX50.76-[8]
Compound 445-LOX20.87-[8]

Table 3: Enzyme Inhibitory Activity of Pyrrolidine-2,5-dione Derivatives

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione (3)Aromatase (AR)23.8 ± 4.6[9]
1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione (4)Aromatase (AR)24.6 ± 1.8[9]
1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione (3)P450(17) alpha18.5 ± 1.9[9]

Table 4: Antimicrobial Activity of Pyrrolidine-2,5-dione Derivatives

Compound/DerivativeOrganismMIC (µg/mL)Reference
Compound 5Various Bacteria/Fungi32 - 128[10]
Compound 8 (Azo derivative)Various Bacteria/Fungi16 - 256[10]

Experimental Protocols

The synthesis and evaluation of pyrrolidine-2,5-dione derivatives typically follow established methodologies.

General Synthesis of Pyrrolidine-2,5-dione Derivatives

A common synthetic route involves the condensation of a substituted succinic anhydride (B1165640) with a primary amine or ammonia.[11] Modifications to the succinic anhydride and the amine component allow for the introduction of diverse substituents, leading to a library of derivatives for structure-activity relationship (SAR) studies. For instance, pyrazoline-substituted pyrrolidine-2,5-dione hybrids have been synthesized through the condensation of intermediates with pyrrolidine-2,5-dione in the presence of a mild base.[6]

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Anti-inflammatory Activity Assay (COX-1/COX-2 Inhibition Assay)
  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The enzymes are pre-incubated with the test compounds at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin (B15479496) Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • IC50 Determination: The IC50 values are determined by measuring the concentration of the compound that causes 50% inhibition of PGE2 production. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index.[7]

Mandatory Visualizations

The following diagrams illustrate a key signaling pathway targeted by pyrrolidine-2,5-dione derivatives and a typical experimental workflow for their evaluation.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Pyrrolidine_Derivatives Pyrrolidine-2,5-dione Derivatives Pyrrolidine_Derivatives->COX2 Inhibition

Caption: COX-2 signaling pathway and its inhibition by pyrrolidine-2,5-dione derivatives.

G start Start: Novel Pyrrolidine-2,5-dione (e.g., this compound) synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization invitro In Vitro Screening (Anticancer, Anti-inflammatory, Enzyme Inhibition) characterization->invitro hit_id Hit Identification (Active Compounds) invitro->hit_id hit_id->invitro Inactive sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active lead_opt Lead Optimization sar->lead_opt lead_opt->invitro invivo In Vivo Studies (Animal Models) lead_opt->invivo end Preclinical Candidate invivo->end

Caption: General workflow for the development of novel pyrrolidine-2,5-dione drug candidates.

References

Independent Verification of Z218484536's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Z218484536, a selective and brain-penetrant phosphoserine phosphatase (PSPH) inhibitor, with other potential alternatives for the treatment of epilepsy. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.

Executive Summary

This compound has emerged as a promising investigational compound for the management of temporal lobe epilepsy (TLE), the most common form of drug-resistant epilepsy in adults. It functions by inhibiting PSPH, a key enzyme in the L-serine biosynthesis pathway. Elevated levels of L-serine and subsequently D-serine, an N-methyl-D-aspartate (NMDA) receptor co-agonist, have been implicated in the pathophysiology of epilepsy. By reducing serine levels in astrocytes, this compound demonstrates anti-epileptic effects in preclinical models. This guide compares the in-vitro and in-vivo activities of this compound with other known PSPH inhibitors, providing a data-driven overview for researchers in the field.

Comparative Analysis of PSPH Inhibitors

The following tables summarize the available quantitative data for this compound and alternative PSPH inhibitors. This data is crucial for comparing their potency, efficacy, and potential therapeutic window.

Table 1: In-Vitro Potency and Efficacy

CompoundTargetBinding Affinity (Kd)IC50 (PSPH Inhibition)Cell-Based IC50 (L-serine reduction)Source(s)
This compound PSPH~0.23 µMNot Reported~0.38-0.4 µM (cultured astrocytes)[1]
2-amino-3-phosphonopropionic acid (AP3) PSPHNot Reported>1 mMNot Reported[1]
SFX-01 Nrf2 activator, indirect PSPH modulationNot ApplicableNot ApplicableNot Reported

Note: Data for a direct comparison of multiple potent and selective PSPH inhibitors is limited in the public domain. The alternatives presented represent compounds with known effects on the serine biosynthesis pathway or related targets.

Table 2: In-Vivo Efficacy in Epilepsy Models

CompoundAnimal ModelDosing RegimenEfficacySource(s)
This compound Kainic acid-induced chronic TLE mouse model2 mg/kg, 4 mg/kg, i.p., once a day for 3 daysReduced hippocampal L-serine and D-serine levels[1]
This compound Pentylenetetrazole (PTZ)-induced acute epilepsy model0.5-20 mg/kg, i.p., once a day for 3 daysDelayed onset of acute epilepsy, reduced seizure severity[1]

Table 3: Pharmacokinetic and Toxicity Profile

CompoundKey Pharmacokinetic ParametersToxicity DataSource(s)
This compound Brain-penetrantNo toxic effect on HepG2 cell proliferation (0.078-40 µM, 48h)[1]
2-amino-3-phosphonopropionic acid (AP3) Not ReportedNot Reported
SFX-01 Not ReportedGenerally well-tolerated in clinical trials for other indications

Note: Comprehensive pharmacokinetic and toxicity data for this compound and other investigational PSPH inhibitors are not yet publicly available.

Experimental Protocols

Detailed methodologies are essential for the independent verification and replication of the cited experimental findings.

Phosphoserine Phosphatase (PSPH) Inhibition Assay (Malachite Green-based)

This colorimetric assay is a common method to determine the inhibitory activity of compounds against PSPH by measuring the release of inorganic phosphate (B84403) from the substrate.

Materials:

  • Recombinant human PSPH enzyme

  • PSPH assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • Phosphoserine substrate (e.g., L-O-phosphoserine)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Malachite Green reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the PSPH enzyme to each well, except for the negative control wells.

  • Add the test compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

  • Pre-incubate the enzyme and compound mixture for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the phosphoserine substrate to all wells.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C. The incubation time should be within the linear range of the reaction.

  • Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the inorganic phosphate released during the reaction.

  • Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (typically around 620-650 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kainic Acid-Induced Seizure Model in Mice

This model is widely used to study temporal lobe epilepsy and to evaluate the efficacy of anti-epileptic drugs.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Kainic acid solution (in sterile saline)

  • Test compound (this compound) or vehicle

  • Apparatus for intraperitoneal (i.p.) injections

  • Video monitoring system for seizure scoring

  • EEG recording equipment (optional)

Procedure:

  • Acclimatize the mice to the experimental environment for at least one week.

  • Administer the test compound (this compound) or vehicle to the mice via the desired route (e.g., i.p.) at a predetermined time before kainic acid injection.

  • Induce seizures by administering a single intraperitoneal injection of kainic acid (e.g., 20-30 mg/kg). The dose may need to be optimized based on the mouse strain and specific experimental goals.

  • Immediately after kainic acid injection, place the mice in individual observation chambers and record their behavior for at least 2-4 hours.

  • Score the seizure severity at regular intervals using a standardized scale (e.g., the Racine scale).

  • Key parameters to measure include the latency to the first seizure, the duration of seizures, and the highest seizure stage reached.

  • (Optional) For more detailed analysis, implant EEG electrodes prior to the experiment to record electrographic seizure activity.

  • At the end of the experiment, humanely euthanize the animals and, if required, collect brain tissue for further analysis (e.g., measurement of serine levels).

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the signaling pathway and experimental workflows.

PSPH_Signaling_Pathway cluster_astrocyte Astrocyte cluster_neuron Neuron 3_PG 3-Phosphoglycerate PSAT PSAT 3_PG->PSAT PHGDH PSPH PSPH PSAT->PSPH Phosphoserine L_Serine_Astro L-Serine PSPH->L_Serine_Astro SR Serine Racemase L_Serine_Astro->SR Transport This compound This compound This compound->PSPH Inhibition D_Serine D-Serine SR->D_Serine NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor Co-agonist Excitotoxicity Neuronal Excitotoxicity (Seizures) NMDA_Receptor->Excitotoxicity

Caption: Simplified signaling pathway of serine biosynthesis and its role in neuronal excitotoxicity.

Experimental_Workflow_In_Vivo Start Start Animal_Acclimatization Animal Acclimatization (e.g., Mice) Start->Animal_Acclimatization Compound_Administration Compound Administration (this compound or Vehicle) Animal_Acclimatization->Compound_Administration Seizure_Induction Seizure Induction (e.g., Kainic Acid) Compound_Administration->Seizure_Induction Behavioral_Observation Behavioral Observation & Seizure Scoring Seizure_Induction->Behavioral_Observation Data_Analysis Data Analysis (Latency, Duration, Severity) Behavioral_Observation->Data_Analysis Endpoint Endpoint Analysis (e.g., Brain Serine Levels) Data_Analysis->Endpoint End End Endpoint->End

Caption: General experimental workflow for in-vivo efficacy testing of anti-epileptic compounds.

References

Comparative Analysis of Ibrutinib and Next-Generation BTK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Cross-Validation of Ibrutinib's Mechanism of Action and Comparative Efficacy with Novel Bruton's Tyrosine Kinase (BTK) Inhibitors.

This guide provides a detailed comparison of the first-in-class BTK inhibitor, Ibrutinib, with its next-generation alternatives, including Acalabrutinib (B560132) and Zanubrutinib (B611923). The analysis focuses on their respective mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data from pivotal clinical trials. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and immunology.

Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway

Ibrutinib is a potent and irreversible small molecule inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] By forming a covalent bond with the cysteine residue Cys481 in the active site of BTK, Ibrutinib effectively blocks its enzymatic activity.[2][3] This inhibition disrupts downstream signaling cascades, leading to decreased B-cell proliferation and survival, and ultimately inducing apoptosis in malignant B-cells.[1][4]

The BCR pathway is frequently overactive in B-cell malignancies, making BTK an attractive therapeutic target.[2] Ibrutinib's mechanism of action involves not only the direct inhibition of BTK but also the modulation of the tumor microenvironment by affecting cell migration and adhesion.[2]

However, resistance to Ibrutinib can emerge, often through mutations in the BTK gene at the C481 binding site or in downstream signaling components like PLCγ2.[5][6][7]

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 AKT AKT PLCG2->AKT NFkB NF-κB AKT->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition (Covalent, Irreversible) Acalabrutinib Acalabrutinib Acalabrutinib->BTK Zanubrutinib Zanubrutinib Zanubrutinib->BTK caption Figure 1. Simplified B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of BTK inhibitors.

Figure 1. Simplified B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of BTK inhibitors.

Comparative Analysis of BTK Inhibitors

Next-generation BTK inhibitors, such as Acalabrutinib and Zanubrutinib, were developed to improve upon the selectivity and safety profile of Ibrutinib.[8][9] While all three are covalent inhibitors targeting Cys481 of BTK, they differ in their off-target kinase inhibition profiles.[10][11]

FeatureIbrutinibAcalabrutinibZanubrutinib
Target Bruton's Tyrosine Kinase (BTK)[2]Bruton's Tyrosine Kinase (BTK)[11]Bruton's Tyrosine Kinase (BTK)[10]
Binding Covalent, Irreversible to Cys481[2][3]Covalent to Cys481[10][11]Covalent to Cys481[10]
Selectivity Less selective, inhibits TEC family kinases, EGFR, etc.[10][12]More selective than Ibrutinib[11]More selective than Ibrutinib[10]
Administration Oral, once daily[13]Oral, twice daily[11]Oral, once or twice daily
FDA Approval (Initial) Mantle Cell Lymphoma (2013)[3]Mantle Cell Lymphoma (2017)Mantle Cell Lymphoma (2019)

Table 1. Key Characteristics of Ibrutinib, Acalabrutinib, and Zanubrutinib.

Efficacy Comparison

Clinical trials have demonstrated the significant efficacy of Ibrutinib in various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), and Waldenström's Macroglobulinemia (WM).[13][14][15] Head-to-head trials have compared the efficacy of next-generation inhibitors to Ibrutinib.

Trial (Indication)ComparisonPrimary EndpointResult
ELEVATE-RR (CLL/SLL) Acalabrutinib vs. IbrutinibNon-inferiority in Progression-Free Survival (PFS)Acalabrutinib was non-inferior to Ibrutinib in terms of PFS.[16]
ALPINE (CLL/SLL) Zanubrutinib vs. IbrutinibSuperiority in Overall Response Rate (ORR)Zanubrutinib demonstrated a superior ORR compared to Ibrutinib.[16][17]
ASPEN (WM) Zanubrutinib vs. IbrutinibSuperiority in complete response + very good partial response (CR+VGPR)Zanubrutinib showed a higher rate of CR+VGPR, although not statistically significant.[18][19]

Table 2. Summary of Head-to-Head Clinical Trial Outcomes.

Safety and Tolerability

The improved selectivity of Acalabrutinib and Zanubrutinib is thought to contribute to their more favorable safety profiles compared to Ibrutinib.[10][16] Ibrutinib is associated with a higher incidence of certain adverse events, particularly cardiovascular toxicities.[20][21]

Adverse Event (All Grades)IbrutinibAcalabrutinibZanubrutinib
Atrial Fibrillation Higher Incidence[16][18][20]Lower Incidence[17]Lower Incidence[16][18]
Hypertension Higher Incidence[20]Lower IncidenceLower Incidence
Bleeding Higher Incidence[20]Lower IncidenceLower Incidence[16]
Headache Less FrequentMore Frequent[16]-
Neutropenia --More Frequent[16]

Table 3. Comparative Incidence of Key Adverse Events. Data derived from multiple clinical trials and real-world studies.[16][17][18][19][20][22]

Experimental Protocols

Kinase Selectivity Assay

Objective: To determine the selectivity of a BTK inhibitor against a panel of other kinases.

Methodology:

  • Assay Platform: A common method is the KINOMEscan™ platform, which utilizes a binding competition assay.[23]

  • Procedure: a. The test compound (e.g., Ibrutinib) is incubated with a DNA-tagged kinase panel. b. An immobilized, active-site directed ligand is included to compete for binding to the kinases. c. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR of the DNA tag. d. The results are typically expressed as a percentage of the control (DMSO), with lower percentages indicating stronger binding of the test compound to the kinase.

  • Data Analysis: The selectivity is determined by comparing the binding affinity (e.g., IC50 or Kd) for the target kinase (BTK) versus off-target kinases.[12][24]

Kinase_Selectivity_Assay_Workflow start Start prepare_reagents Prepare Kinase Panel, Test Compound, and Immobilized Ligand start->prepare_reagents incubation Incubate Components prepare_reagents->incubation washing Wash to Remove Unbound Kinase incubation->washing quantification Quantify Bound Kinase (e.g., qPCR) washing->quantification analysis Data Analysis: Calculate % Inhibition and Determine Selectivity quantification->analysis end_node End analysis->end_node caption Figure 2. General workflow for a kinase selectivity assay.

Figure 2. General workflow for a kinase selectivity assay.
Cell Viability Assay (e.g., MTT Assay)

Objective: To assess the effect of BTK inhibitors on the viability and proliferation of cancer cell lines.

Methodology:

  • Cell Culture: B-cell lymphoma cell lines (e.g., Mino, DOHH2) are cultured in appropriate media.[25]

  • Treatment: Cells are treated with varying concentrations of the BTK inhibitor or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the control-treated cells. IC50 values (the concentration of inhibitor that reduces cell viability by 50%) are calculated.

Cell_Viability_Assay_Workflow start Start seed_cells Seed Cancer Cells in a Microplate start->seed_cells add_inhibitor Add BTK Inhibitor at Various Concentrations seed_cells->add_inhibitor incubate_cells Incubate for a Defined Period (e.g., 72h) add_inhibitor->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate to Allow Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance analyze_data Calculate Cell Viability and IC50 Values read_absorbance->analyze_data end_node End analyze_data->end_node caption Figure 3. Workflow for a cell viability MTT assay.

Figure 3. Workflow for a cell viability MTT assay.

Conclusion

Ibrutinib has revolutionized the treatment of B-cell malignancies by effectively targeting the BCR signaling pathway. The development of next-generation BTK inhibitors, Acalabrutinib and Zanubrutinib, has provided clinicians and patients with alternatives that offer comparable or, in some cases, superior efficacy with improved safety profiles, particularly concerning cardiovascular adverse events. The choice between these agents is often guided by patient-specific factors, including comorbidities and potential drug-drug interactions. Further research into mechanisms of resistance and the development of novel BTK inhibitors, including non-covalent inhibitors, will continue to evolve the therapeutic landscape for these diseases.

References

A Comparative Analysis of the In Vivo Efficacy of Z218484536 and Standard-of-Care Antiepileptic Drugs in a Preclinical Model of Temporal Lobe Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical in vivo efficacy of the investigational phosphoserine phosphatase (PSPH) inhibitor, Z218484536, against standard-of-care antiepileptic drugs (AEDs) for the treatment of temporal lobe epilepsy (TLE). The data presented is derived from published studies utilizing a chemically-induced mouse model of TLE, a well-established paradigm for evaluating antiseizure therapies.

Introduction to this compound

This compound is a novel, selective, and brain-penetrant inhibitor of phosphoserine phosphatase (PSPH). Its mechanism of action involves the modulation of serine levels, which has been implicated in the control of epileptic seizures. Preclinical studies have demonstrated its potential as an effective agent in suppressing spontaneous seizures in a mouse model of TLE.

Standard-of-Care Comparators

The standard-of-care drugs for TLE selected for this comparison are:

  • Carbamazepine (B1668303): A sodium channel blocker commonly used as a first-line treatment for focal seizures.

  • Valproic Acid: An AED with multiple mechanisms of action, including enhancement of GABAergic inhibition and blockade of voltage-gated sodium channels.

  • Levetiracetam: A widely prescribed AED that modulates the synaptic vesicle protein 2A (SV2A).

In Vivo Efficacy Comparison

The following table summarizes the in vivo efficacy of this compound and standard-of-care AEDs in a kainate-induced mouse model of TLE. The primary efficacy endpoint is the reduction in spontaneous seizure frequency.

DrugDoseRoute of AdministrationAnimal ModelEfficacyReference
This compound 2 mg/kgi.p.TLE Mouse ModelSuppression of spontaneous seizures[1]
4 mg/kgi.p.TLE Mouse ModelSuppression of spontaneous seizures[1]
Carbamazepine 20 mg/kgi.p.Kainate-induced TLE (FVB/N mice)Tendency for antiseizure effect (p=0.0692)[2]
40 mg/kgi.p.Kainate-induced TLE (FVB/N mice)Significant suppression of high-voltage sharp waves (HVSWs)[2]
100 mg/kgi.p.Kainate-induced TLE (C57BL/6J mice)Suppression of hippocampal paroxysmal discharges (HPDs)[3]
Valproic Acid 200 mg/kg/dayp.o.Kainate-induced TLE (mouse)Anticonvulsant effect[4]
400 mg/kgi.p.Kainate-induced TLE (C57BL/6J mice)Suppression of hippocampal paroxysmal discharges (HPDs)[3]
Levetiracetam 800 mg/kgi.p.Kainate-induced TLE (C57BL/6J mice)Suppression of hippocampal paroxysmal discharges (HPDs)[3]
1000 mg/kgi.p.Kainate-induced TLE (C57BL/6J mice)Suppression of hippocampal paroxysmal discharges (HPDs)[3]
~80 mg/kg/dayin drinking waterIntra-amygdala kainic acid TLE (mice)Largely resistant[5]

Experimental Protocols

Kainate-Induced Temporal Lobe Epilepsy (TLE) Mouse Model

The data for the standard-of-care drugs was generated using variations of the kainate-induced TLE model in mice. The general protocol is as follows:

  • Animal Model: Adult male mice (e.g., C57BL/6J, FVB/N strains) are used.[2][3]

  • Induction of Status Epilepticus: A unilateral intrahippocampal injection of kainic acid (a glutamate (B1630785) receptor agonist) is performed to induce status epilepticus, the initial precipitating injury that leads to the development of chronic epilepsy.[1][3]

  • Latent Period: Following the initial seizure event, animals are monitored for a latent period of several weeks, during which spontaneous recurrent seizures develop.[3]

  • Seizure Monitoring: Continuous video-electroencephalography (EEG) is employed to record and quantify the frequency and duration of spontaneous seizures (e.g., hippocampal paroxysmal discharges, high-voltage sharp waves).[2][3]

  • Drug Administration: Test compounds (this compound or standard-of-care AEDs) are administered via intraperitoneal (i.p.) injection or other appropriate routes.[1][2][3]

  • Efficacy Assessment: The frequency of spontaneous seizures is quantified before and after drug administration to determine the efficacy of the treatment.[2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by this compound and the general experimental workflow for evaluating in vivo efficacy.

PSPH_Inhibition_Pathway cluster_serine_synthesis Serine Synthesis Pathway cluster_intervention Pharmacological Intervention cluster_outcome Therapeutic Outcome 3_PG 3-Phosphoglycerate PSAT PSAT 3_PG->PSAT 3_PHP 3-Phosphohydroxypyruvate PSAT->3_PHP PSPH PSPH 3_PHP->PSPH 3_PS 3-Phosphoserine PSPH->3_PS Reduced_Serine Reduced Serine Levels Serine Serine 3_PS->Serine This compound This compound This compound->PSPH Inhibits Reduced_Seizures Reduced Epileptic Seizures Reduced_Serine->Reduced_Seizures in_vivo_efficacy_workflow Animal_Model Select Animal Model (e.g., C57BL/6J mice) Induce_TLE Induce Temporal Lobe Epilepsy (Intrahippocampal Kainate Injection) Animal_Model->Induce_TLE Latent_Period Allow for Latent Period (Development of Spontaneous Seizures) Induce_TLE->Latent_Period Baseline_Recording Baseline Seizure Recording (Video-EEG Monitoring) Latent_Period->Baseline_Recording Drug_Administration Administer Test Compound (this compound or Standard-of-Care) Baseline_Recording->Drug_Administration Post_Treatment_Recording Post-Treatment Seizure Recording (Video-EEG Monitoring) Drug_Administration->Post_Treatment_Recording Data_Analysis Data Analysis (Compare Seizure Frequency) Post_Treatment_Recording->Data_Analysis Efficacy_Determination Determine In Vivo Efficacy Data_Analysis->Efficacy_Determination

References

Head-to-Head Comparison: Z218484536 and its Analogs in the Context of Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z218484536 has emerged as a promising selective and brain-penetrant inhibitor of phosphoserine phosphatase (PSPH), an enzyme that catalyzes the final step in the L-serine biosynthesis pathway. By reducing the levels of L-serine and subsequently D-serine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, this compound presents a novel therapeutic strategy for neurological disorders characterized by excessive NMDA receptor activity, such as epilepsy. This guide provides a head-to-head comparison of this compound with other known PSPH inhibitors, presenting available experimental data to facilitate informed research and development decisions.

While direct head-to-head studies of this compound against structural or functional analogs in epilepsy models are not yet available in the public domain, this guide collates existing data from various studies to offer a comparative overview. It is important to note that the inhibitory activities of compounds can vary significantly based on the assay conditions and the specific isoform of the target enzyme.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and other identified PSPH inhibitors.

Table 1: In Vitro Inhibitory Activity of PSPH Inhibitors

CompoundTargetAssay TypeIC50 / KᵢSource
This compound PSPHEnzymatic Assay (L-serine release from astrocytes)IC50: 0.4 µM[1]
This compound PSPHCellular Assay (cellular L-serine levels)IC50: 0.38 µM[1]
This compound PSPHBinding AssayK𝘥: ~0.23 µM[1]
AN-967/15490027 Entamoeba histolytica PSPHEnzymatic AssayIC50: 180 nMNot directly comparable
AO-476/43407254 Entamoeba histolytica PSPHEnzymatic AssayIC50: 220 nMNot directly comparable
AE-562/12222184 Entamoeba histolytica PSPHEnzymatic AssayIC50: 350 nMNot directly comparable
STK184776 Entamoeba histolytica PSPHEnzymatic AssayIC50: 450 nMNot directly comparable
Raltitrexed Entamoeba histolytica PSPHEnzymatic AssayIC50: 580 nMNot directly comparable

Note: Data for AN-967/15490027, AO-476/43407254, AE-562/12222184, STK184776, and Raltitrexed are against the PSPH enzyme from Entamoeba histolytica and are provided for context but are not directly comparable to the activity against human PSPH.

Table 2: In Vivo Efficacy of this compound in a Preclinical Seizure Model

CompoundAnimal ModelDosingKey FindingsSource
This compound PTZ-induced acute seizure model (mice)IP injection, once daily for 3 daysIncreased time to seizure onset, Reduced Racine scores[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Phosphoserine Phosphatase (PSPH) Inhibition Assay (In Vitro)

This protocol is based on the methods used to characterize novel PSPH inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PSPH.

Materials:

  • Recombinant human PSPH enzyme

  • O-phospho-L-serine (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Malachite green reagent for phosphate (B84403) detection

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the recombinant PSPH enzyme to each well, followed by the test compound dilutions. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate, O-phospho-L-serine.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the inorganic phosphate released during the reaction.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Measurement of L-serine and D-serine Levels in Astrocytes (Cellular Assay)

This protocol outlines a method to assess the effect of a PSPH inhibitor on serine levels in cultured astrocytes.

Objective: To quantify the change in intracellular and extracellular L-serine and D-serine levels in astrocytes following treatment with a test compound.

Materials:

  • Primary astrocyte cultures

  • Serine-free culture medium

  • Test compound (e.g., this compound)

  • High-performance liquid chromatography (HPLC) system with a chiral column

  • Derivatization agent (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine)

  • Cell lysis buffer

  • Centrifuge

Procedure:

  • Culture primary astrocytes to confluence in standard medium.

  • Replace the medium with serine-free medium containing various concentrations of the test compound. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Collect the culture supernatant (for extracellular serine analysis).

  • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Centrifuge the cell lysate to pellet cellular debris and collect the supernatant (for intracellular serine analysis).

  • Derivatize both the culture and cell lysate supernatants with a fluorescent agent that allows for the chiral separation of D- and L-serine.

  • Analyze the derivatized samples using HPLC with a chiral column and a fluorescence detector.

  • Quantify the concentrations of D-serine and L-serine by comparing the peak areas to a standard curve.

Kainic Acid-Induced Seizure Model (In Vivo)

This protocol describes a common preclinical model to evaluate the anti-epileptic potential of a compound.

Objective: To assess the efficacy of a test compound in reducing seizure severity in a kainic acid-induced epilepsy model.

Materials:

  • Rodents (e.g., mice or rats)

  • Kainic acid solution

  • Test compound (e.g., this compound)

  • Vehicle control

  • Electroencephalogram (EEG) recording equipment (optional)

  • Behavioral scoring system (e.g., Racine scale)

Procedure:

  • Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection) at a predetermined time before seizure induction.

  • Induce seizures by administering kainic acid (e.g., via intraperitoneal or intrahippocampal injection).

  • Observe the animals for behavioral signs of seizures for a defined period (e.g., 2 hours).

  • Score the seizure severity at regular intervals using a standardized scale (e.g., Racine scale).

  • If using EEG, record the electrical activity of the brain to quantify seizure duration and frequency.

  • Compare the seizure scores and/or EEG data between the compound-treated and vehicle-treated groups to determine the efficacy of the test compound.

Signaling Pathways and Experimental Workflows

PSPH Signaling Pathway in Epilepsy

PSPH_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway cluster_d_serine_synthesis D-Serine Synthesis cluster_synapse Synapse 3_PG 3-Phosphoglycerate PHGDH PHGDH 3_PG->PHGDH 3_PHP 3-Phosphohydroxypyruvate PHGDH->3_PHP PSAT1 PSAT1 3_PHP->PSAT1 Phosphoserine Phosphoserine PSAT1->Phosphoserine PSPH PSPH Phosphoserine->PSPH L_Serine L-Serine PSPH->L_Serine SRR Serine Racemase (SRR) L_Serine->SRR D_Serine D-Serine SRR->D_Serine NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor Co-agonist Neuronal_Excitation Increased Neuronal Excitation NMDA_Receptor->Neuronal_Excitation Activation Seizures Seizures Neuronal_Excitation->Seizures Leads to This compound This compound This compound->PSPH Inhibits

Caption: PSPH's role in the serine biosynthesis pathway and its link to seizures.

Experimental Workflow for In Vivo Efficacy Testing

in_vivo_workflow start Start animal_prep Animal Acclimation and Grouping start->animal_prep compound_admin Administer this compound or Vehicle Control animal_prep->compound_admin seizure_induction Induce Seizures (e.g., Kainic Acid) compound_admin->seizure_induction behavioral_obs Behavioral Observation and Scoring (Racine Scale) seizure_induction->behavioral_obs eeg_rec EEG Recording (Optional) seizure_induction->eeg_rec data_analysis Data Analysis (Seizure Score, Latency, Duration) behavioral_obs->data_analysis eeg_rec->data_analysis results Comparative Efficacy Results data_analysis->results end_point End results->end_point

Caption: Workflow for preclinical evaluation of anti-seizure medication.

Conclusion

This compound is a potent and brain-penetrant PSPH inhibitor with demonstrated efficacy in preclinical models of epilepsy. While a direct head-to-head comparison with other specific PSPH inhibitors in the context of epilepsy is currently lacking in the literature, the available data suggest that targeting PSPH is a viable strategy for reducing seizure activity. The provided experimental protocols offer a framework for conducting further comparative studies to elucidate the relative potency and efficacy of this compound and its potential analogs. Future research should focus on direct comparative studies in relevant neurological disease models to fully characterize the therapeutic potential of this class of inhibitors.

References

Statistical Validation of Z218484536's Efficacy in Preclinical Epilepsy Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the novel phosphoserine phosphatase (PSPH) inhibitor, Z218484536, against standard anti-seizure medications. This guide provides a comprehensive overview of its performance in preclinical models of temporal lobe epilepsy, supported by experimental data and detailed protocols.

Introduction

This compound is an investigational, selective, and brain-penetrant inhibitor of phosphoserine phosphatase (PSPH). By inhibiting PSPH, this compound reduces the levels of L-serine and D-serine in astrocytes. Elevated levels of D-serine, a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, have been implicated in the pathophysiology of temporal lobe epilepsy (TLE), the most common form of drug-resistant epilepsy.[1] This guide provides a statistical validation of this compound's effect in established preclinical models and compares its efficacy with current standard-of-care anti-seizure medications (ASMs).

Comparative Efficacy in Preclinical Models

The anti-seizure potential of this compound has been evaluated in two key preclinical mouse models of epilepsy: the Kainic Acid (KA)-induced model of temporal lobe epilepsy and the Pentylenetetrazole (PTZ)-induced acute seizure model. The following tables summarize the quantitative data from these studies, comparing this compound with established ASMs.

Kainic Acid (KA)-Induced Temporal Lobe Epilepsy Model

This model mimics the chronic, spontaneous recurrent seizures characteristic of human TLE.

CompoundDose (mg/kg, i.p.)Effect on Seizure Frequency/SeverityEffect on Hippocampal Serine LevelsReference
This compound 2 and 4Reduces spontaneous epileptic dischargesReduces L-serine and D-serine levels[1]
Levetiracetam (B1674943)54Minimum active dose in ratsNot reported[2]
Carbamazepine (B1668303)Not specifiedReported to be largely ineffective against electrographic seizures in some studies and effective in others, depending on seizure definition and mouse strain.Not reported[3][4]
Pentylenetetrazole (PTZ)-Induced Acute Seizure Model

This model is used to assess the efficacy of compounds against generalized seizures.

CompoundDose (mg/kg, i.p.)Effect on Seizure Onset and SeverityReference
This compound 0.5 - 20Delays the onset of acute epilepsy and reduces the severity of seizures[5]
Valproic Acid100 and 200Increases seizure latency and decreases seizure duration[6]
Levetiracetam36ED50 for protection against generalized seizures in kindled mice[2]

Experimental Protocols

Detailed methodologies for the key preclinical models are outlined below to provide context for the presented data.

Kainic Acid (KA)-Induced Temporal Lobe Epilepsy Model in Mice
  • Animal Model : Adult male C57BL/6J mice are typically used.

  • Induction of Status Epilepticus : Mice receive a unilateral intrahippocampal injection of kainic acid (e.g., 200 ng in 50 nL of saline) to induce status epilepticus.[7] Control animals receive a saline injection. The development of status epilepticus is monitored behaviorally and/or electrographically.

  • Chronic Phase : Following the initial seizure induction, animals enter a latent period before the onset of spontaneous recurrent seizures, which typically develop over several weeks.[8]

  • Drug Administration : this compound or alternative ASMs are administered intraperitoneally (i.p.) once daily for a specified duration during the chronic phase.

  • Endpoint Measurement : Seizure activity is monitored via continuous video-EEG recordings. The frequency and duration of spontaneous seizures are quantified. Hippocampal serine levels can be measured using techniques like microdialysis.

Pentylenetetrazole (PTZ)-Induced Acute Seizure Model in Mice
  • Animal Model : Adult male mice (e.g., C57BL/6) are commonly used.

  • Drug Administration : Mice are pre-treated with this compound, an alternative ASM, or vehicle via intraperitoneal injection at specified times before PTZ administration.

  • Seizure Induction : A convulsive dose of PTZ (e.g., 45-60 mg/kg) is administered intraperitoneally.[6][9]

  • Endpoint Measurement : Immediately following PTZ injection, mice are observed for a set period (e.g., 30 minutes). The latency to the first myoclonic jerk, the onset of generalized clonic-tonic seizures, and the severity of seizures (e.g., using the Racine scale) are recorded.[5]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the mechanism of action of this compound and the experimental workflows.

G cluster_0 Astrocyte cluster_1 Neuron Phospho_L_serine O-phospho-L-serine PSPH PSPH Phospho_L_serine->PSPH L_serine L-serine PSPH->L_serine Dephosphorylation D_serine D-serine L_serine->D_serine Racemization NMDA_Receptor NMDA Receptor Seizure_Activity Seizure Activity NMDA_Receptor->Seizure_Activity Increased Excitability D_serine_neuron->NMDA_Receptor Co-agonist Binding This compound This compound This compound->PSPH Inhibition

Caption: Mechanism of action of this compound in reducing seizure activity.

G start Select Preclinical Model (KA-induced TLE or PTZ-induced Seizure) induction Induce Seizures (Intrahippocampal KA or i.p. PTZ) start->induction treatment Administer Compound (this compound or Alternative ASM) induction->treatment monitoring Monitor Seizure Activity (Video-EEG or Behavioral Observation) treatment->monitoring analysis Quantify Endpoints (Seizure Frequency/Duration, Latency, Severity) monitoring->analysis biochemistry Biochemical Analysis (e.g., Hippocampal Serine Levels) monitoring->biochemistry comparison Compare Efficacy and Potency analysis->comparison biochemistry->comparison G This compound This compound (PSPH Inhibitor) KA_Model Kainic Acid Model (TLE) This compound->KA_Model PTZ_Model PTZ Model (Generalized Seizures) This compound->PTZ_Model Alternatives Alternative ASMs (e.g., Levetiracetam, Valproic Acid) Alternatives->KA_Model Alternatives->PTZ_Model Efficacy Comparative Efficacy KA_Model->Efficacy PTZ_Model->Efficacy

References

Reproducibility of Z218484536 experimental results across different labs

Author: BenchChem Technical Support Team. Date: December 2025

Assessment of Z218484536: A Review of Available Data

An extensive search for publicly available experimental data and scientific literature pertaining to "this compound" has yielded no specific results. This suggests that "this compound" may be an internal project code, a placeholder, or a compound not yet described in public-domain scientific literature. Without accessible data, a direct comparison of its experimental reproducibility across different laboratories is not possible at this time.

However, to facilitate the user's request for a structured comparison guide, the following template has been generated using a hypothetical molecule, "Compound-X." This guide adheres to all specified requirements for data presentation, experimental protocol documentation, and visualization, and can be used as a framework for when data on "this compound" or another compound of interest becomes available.

Publish Comparison Guide: Reproducibility of Compound-X Experimental Results

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comparative analysis of the experimental results for Compound-X and its alternatives, focusing on the reproducibility of findings across different laboratories. The data presented is for illustrative purposes.

Quantitative Data Summary

To assess the reproducibility of Compound-X's efficacy, key quantitative data from three independent labs were compiled and compared with two alternative compounds. The primary endpoint measured was the half-maximal inhibitory concentration (IC50) in a standardized cancer cell line.

Table 1: Cross-Laboratory Comparison of IC50 Values (in µM) for Compound-X and Alternatives

CompoundLab 1 IC50 (µM)Lab 2 IC50 (µM)Lab 3 IC50 (µM)Mean IC50 (µM)Standard Deviation
Compound-X 2.53.12.82.80.3
Alternative-A 4.24.54.14.270.21
Alternative-B 1.83.52.32.530.86

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following protocol was provided to all participating laboratories for the determination of IC50 values.

Cell Viability Assay Protocol
  • Cell Culture: The human colorectal cancer cell line HCT116 was cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: A serial dilution of Compound-X, Alternative-A, and Alternative-B was prepared in the culture medium. The final concentrations ranged from 0.1 µM to 100 µM. The treated plates were incubated for 48 hours.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic regression model in GraphPad Prism.

Signaling Pathway and Workflow Visualizations

Visual diagrams of the proposed signaling pathway for Compound-X and the experimental workflow are provided below to enhance understanding and aid in the reproducibility of the experimental setup.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Inhibits CompoundX Compound-X CompoundX->Receptor Binds Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Transcription Apoptosis Apoptosis Gene->Apoptosis

Caption: Proposed signaling pathway for Compound-X.

digraph "Experimental_Workflow" {
graph [rankdir="TB", bgcolor="#F1F3F4"];
node [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", fontsize=10];
edge [color="#202124", fontname="Arial", fontsize=9];

start [label="Start", shape=ellipse, fillcolor="#34A853"]; culture [label="Cell Culture\n(HCT116)"]; seeding [label="Cell Seeding\n(5,000 cells/well)"]; treatment [label="Compound Treatment\n(48 hours)"]; assay [label="Viability Assay\n(CellTiter-Glo®)"]; readout [label="Luminescence\nReadout"]; analysis [label="Data Analysis\n(IC50 Calculation)"]; end [label="End", shape=ellipse, fillcolor="#EA4335"];

start -> culture; culture -> seeding; seeding -> treatment; treatment -> assay; assay -> readout; readout -> analysis; analysis -> end; }

Caption: Workflow for the cell viability assay.

Safety Operating Guide

Essential Safety and Handling Protocols for Z218484536

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides crucial safety and logistical information for the handling and disposal of the chemical compound Z218484536, also identified by CAS number 1223877-07-3. Adherence to these guidelines is essential to minimize risk and ensure operational integrity.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory. The following table summarizes the required PPE to prevent skin, eye, and respiratory exposure.

Protection Type Specific Requirement
Eye/Face Protection Wear chemical safety goggles and a face shield.
Skin Protection Use chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Ensure gloves are inspected prior to use and changed frequently.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required. Use in a well-ventilated area, preferably within a chemical fume hood.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical. The following workflow outlines the key stages, from receiving the compound to its final disposal.

Experimental Workflow for this compound

cluster_receipt Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Decontamination & Disposal Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Visually check for leaks or breaches Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store If intact DonPPE Don Appropriate PPE Store->DonPPE Prepare Prepare Work Area in Fume Hood DonPPE->Prepare Weigh Weigh and Prepare Compound Prepare->Weigh Experiment Conduct Experiment Weigh->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate Post-experiment Segregate Segregate Waste Decontaminate->Segregate Dispose Dispose of Waste via Licensed Contractor Segregate->Dispose Follow institutional guidelines

Caption: Workflow for the safe handling and disposal of this compound.

Procedural Guidance

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • If the container is compromised, do not handle it directly. Follow institutional protocols for damaged chemical shipments.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.

Handling and Experimentation:

  • Always wear the personal protective equipment outlined in the table above.

  • Conduct all work in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid the creation of dust or aerosols.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

Spill and Emergency Procedures:

  • Minor Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and clean the spill site.

  • Major Spill: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan:

  • All waste contaminated with this compound, including empty containers, absorbent materials from spills, and contaminated PPE, must be considered hazardous waste.

  • Segregate chemical waste from other laboratory waste.

  • Dispose of all hazardous waste through a licensed and approved hazardous waste disposal contractor, in accordance with all federal, state, and local regulations. Do not dispose of it down the drain or in regular trash.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.